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  • Product: [1-(4-Tert-butylphenyl)cyclopentyl]methanamine
  • CAS: 1096317-29-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine

Abstract This technical guide provides a comprehensive analysis of the basic properties of [1-(4-tert-butylphenyl)cyclopentyl]methanamine, a molecule of interest in contemporary drug discovery and development. In the abs...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the basic properties of [1-(4-tert-butylphenyl)cyclopentyl]methanamine, a molecule of interest in contemporary drug discovery and development. In the absence of extensive published data for this specific entity, this document outlines a predictive framework for its basicity based on a detailed structural analysis and comparison with analogous compounds. Furthermore, a robust, self-validating experimental protocol for the precise determination of its acid dissociation constant (pKa) via potentiometric titration is presented. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to characterize the fundamental physicochemical properties of novel chemical entities.

Introduction: The Significance of Basicity in Drug Development

The basicity of a molecule, quantified by its pKa value, is a critical physicochemical parameter that profoundly influences its pharmacokinetic and pharmacodynamic profiles. For a compound like [1-(4-tert-butylphenyl)cyclopentyl]methanamine, which possesses a primary amine functional group, its ionization state at physiological pH (typically 7.4) governs its solubility, membrane permeability, protein binding, and interaction with biological targets. An accurate understanding of a compound's pKa is therefore indispensable for rational drug design, enabling the optimization of absorption, distribution, metabolism, and excretion (ADME) properties. This guide delves into the structural factors governing the basicity of [1-(4-tert-butylphenyl)cyclopentyl]methanamine and provides a detailed workflow for its empirical determination.

Structural Analysis and Predicted Basic Properties

The chemical structure of [1-(4-tert-butylphenyl)cyclopentyl]methanamine is characterized by a primary amine (-NH2) attached to a cyclopentyl ring, which in turn is substituted with a 4-tert-butylphenyl group at the geminal position. The basicity of this molecule is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[1] Several structural features contribute to this electron density, each exerting a distinct electronic or steric influence.

Deconstruction of Structural Influences on Basicity
  • Primary Aminomethyl Group (-CH2NH2): The core basic functional group is the primary amine. Simple primary alkylamines typically exhibit pKa values for their conjugate acids in the range of 10 to 11.[2] This serves as our foundational baseline for basicity.

  • Cyclopentyl Ring: The cyclopentyl group, being an alkyl substituent, is electron-donating through an inductive effect.[3] This effect increases the electron density on the nitrogen atom, thereby enhancing its basicity compared to ammonia.

  • 4-Tert-butylphenyl Group: This substituent exerts two opposing effects:

    • Inductive Effect: The sp2-hybridized carbons of the phenyl ring are more electronegative than the sp3-hybridized carbon of the cyclopentyl ring, leading to a weak electron-withdrawing inductive effect that would slightly decrease basicity.

    • Hyperconjugation and Inductive Effect of the Tert-butyl Group: The para-substituted tert-butyl group is weakly electron-donating.[4] This is quantified by its negative Hammett substituent constant (σp ≈ -0.20).[5][6] This electron-donating character, transmitted through the phenyl ring, will slightly increase the electron density on the benzylic carbon and, by extension, should have a minor base-strengthening effect on the distant amine.

  • Steric Hindrance: The bulky 1-(4-tert-butylphenyl)cyclopentyl moiety adjacent to the aminomethyl group may introduce steric hindrance around the nitrogen atom. This steric crowding can impede the solvation of the protonated amine (the conjugate acid), which can destabilize it and slightly decrease the overall basicity.[4]

Estimation of pKa based on Analogous Compounds

To arrive at a more precise prediction, we can compare the target molecule to structurally related compounds for which pKa data is available.

CompoundStructurepKa of Conjugate AcidRationale for Comparison
MethylamineCH₃NH₂10.64[2]A simple primary alkylamine, provides a baseline.
CyclohexylamineC₆H₁₁NH₂10.66[1]A primary amine attached to a cycloalkane ring, similar to the local environment of the target's amine.
BenzylamineC₆H₅CH₂NH₂9.33[7]The phenyl group's electron-withdrawing inductive effect lowers basicity compared to alkylamines.
N-methylcyclopentanamineC₅H₉NHCH₃10.94 (Predicted)A secondary amine with a cyclopentyl group; primary amines are generally slightly less basic than their secondary counterparts in the absence of overwhelming steric effects.

Considering these analogs, the pKa of [1-(4-tert-butylphenyl)cyclopentyl]methanamine is expected to be higher than that of benzylamine (9.33) due to the insulating effect of the cyclopentyl ring and the electron-donating nature of the alkyl substituents. It is likely to be in the range of typical primary alkylamines. The electron-donating 4-tert-butyl group may slightly elevate the basicity compared to a simple cyclopentylmethanamine. Therefore, a predicted pKa for the conjugate acid of [1-(4-tert-butylphenyl)cyclopentyl]methanamine is in the range of 10.5 - 10.8.

Diagram of Structural Influences on Basicity

G cluster_molecule [1-(4-Tert-butylphenyl)cyclopentyl]methanamine cluster_effects Factors Affecting Basicity N N (Lone Pair) C_alpha CH₂ N->C_alpha C_cyclo C₁ (Cyclopentyl) C_alpha->C_cyclo Cyclopentyl Cyclopentyl Ring C_cyclo->Cyclopentyl Phenyl Phenyl Ring C_cyclo->Phenyl Steric Steric Hindrance C_cyclo->Steric May Decrease Basicity Inductive_plus Inductive Effect (+I) (Electron Donating) Cyclopentyl->Inductive_plus Increases Basicity tBu tert-Butyl Group Phenyl->tBu Inductive_minus Inductive Effect (-I) (Electron Withdrawing) Phenyl->Inductive_minus Slightly Decreases Basicity tBu->Inductive_plus Slightly Increases Basicity Inductive_plus->N Increases e⁻ density Steric->N Hinders protonation/solvation Inductive_minus->N Decreases e⁻ density

Caption: Structural factors influencing the basicity of the target molecule.

Experimental Determination of pKa by Potentiometric Titration

To empirically validate the predicted pKa, potentiometric titration is the gold standard method, offering high accuracy and reliability. This technique involves the gradual addition of a strong acid (titrant) to a solution of the amine (analyte) while monitoring the pH. The pKa is determined from the resulting titration curve.

Principle of Potentiometric Titration

The titration of a basic amine (B) with a strong acid (like HCl) follows the neutralization reaction:

B + H₃O⁺ ⇌ BH⁺ + H₂O

The Henderson-Hasselbalch equation relates the pH to the pKa of the conjugate acid (BH⁺) and the ratio of the concentrations of the base and its conjugate acid:

pH = pKa + log([B]/[BH⁺])

At the half-equivalence point, where exactly half of the amine has been neutralized, [B] = [BH⁺]. At this point, the log term becomes zero, and therefore, pH = pKa.

Detailed Step-by-Step Methodology

3.2.1. Materials and Reagents:

  • [1-(4-Tert-butylphenyl)cyclopentyl]methanamine (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water (carbonate-free)

  • Methanol or another suitable co-solvent if solubility is low

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette (Class A)

  • 100 mL beaker

3.2.2. Sample Preparation:

  • Accurately weigh approximately 0.1 mmol of [1-(4-tert-butylphenyl)cyclopentyl]methanamine.

  • Dissolve the sample in 50 mL of deionized water in a 100 mL beaker. If the compound has poor aqueous solubility, a co-solvent like methanol can be used (e.g., a 50:50 methanol:water mixture). The use of a co-solvent will yield an apparent pKa (pKa*) which can be correlated to the aqueous pKa.

  • Place a magnetic stir bar in the beaker.

3.2.3. Titration Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00) at the temperature of the experiment.

  • Rinse the pH electrode with deionized water and immerse it in the sample solution. Ensure the electrode tip is fully submerged but does not interfere with the stir bar.

  • Begin gentle stirring to ensure homogeneity without creating a vortex.

  • Record the initial pH of the solution.

  • Fill the burette with the standardized 0.1 M HCl solution and record the initial volume.

  • Add the titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • As the pH begins to change more rapidly, decrease the increment size to obtain more data points around the equivalence point.

  • Continue the titration well past the equivalence point until the pH changes become minimal again.

3.2.4. Data Analysis:

  • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

  • Determine the equivalence point (Vₑ), which is the point of maximum slope on the titration curve. This can be identified from the peak of the first derivative plot (ΔpH/ΔV vs. V).

  • The half-equivalence point is Vₑ / 2.

  • The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.

Experimental Workflow for pKa Determination

G cluster_analysis Analysis Steps start Start prep Sample Preparation (Dissolve amine in H₂O/co-solvent) start->prep calibrate pH Meter Calibration (pH 4, 7, 10 buffers) prep->calibrate titrate Titration (Add 0.1M HCl in increments, record pH and volume) calibrate->titrate plot Data Plotting (pH vs. Volume of HCl) titrate->plot analyze Data Analysis plot->analyze first_deriv First Derivative Plot (ΔpH/ΔV vs. V) analyze->first_deriv end pKa Determined equiv_point Identify Equivalence Point (Vₑ) first_deriv->equiv_point half_equiv Calculate Half-Equivalence Point (Vₑ/2) equiv_point->half_equiv pka_det Determine pH at Vₑ/2 half_equiv->pka_det pka_det->end

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This technical guide has provided a thorough examination of the basic properties of [1-(4-tert-butylphenyl)cyclopentyl]methanamine from both a theoretical and a practical standpoint. Based on a structural analysis and comparison with analogous compounds, the pKa of its conjugate acid is predicted to be in the range of 10.5 to 10.8. This estimation provides a valuable starting point for its use in drug discovery and development. To ensure the highest degree of accuracy, a detailed, step-by-step protocol for the experimental determination of the pKa value using potentiometric titration has been outlined. The application of this methodology will yield a precise and reliable measurement of this critical physicochemical parameter, thereby facilitating the informed development of new therapeutic agents.

References

  • Chemistry LibreTexts. (2023). 24.3: Basicity of Amines. [Link]

  • PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. [Link]

  • University of Calgary. (n.d.). Ch12: Electrophilic aromatic substitution questions. [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. [Link]

  • Wikipedia. (n.d.). Benzylamine. [Link]

  • ChemistryStudent. (n.d.). Amines (A-Level). [Link]

  • OpenStax. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Dalal Institute. (n.d.). Substituent and Reaction Constants. [Link]

  • Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. [Link]

  • Taylor & Francis Group. (n.d.). Study of pKa values of alkylamines based on density functional theory. [Link]

  • Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. [Link]

  • Cambridge University Press. (n.d.). The Hammett cp relationship. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Structure Elucidation of [1-(4-tert-butylphenyl)cyclopentyl]methanamine

Abstract The rigorous identification and characterization of novel chemical entities are fundamental to drug discovery and development. This whitepaper provides a comprehensive, in-depth guide to the chemical structure e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigorous identification and characterization of novel chemical entities are fundamental to drug discovery and development. This whitepaper provides a comprehensive, in-depth guide to the chemical structure elucidation of [1-(4-tert-butylphenyl)cyclopentyl]methanamine, a compound of interest in medicinal chemistry. As a Senior Application Scientist, this guide is structured to reflect the logical and iterative process of structural analysis, moving from foundational molecular formula determination to the intricate mapping of atomic connectivity through advanced spectroscopic techniques. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating analytical system. This document is intended for researchers, scientists, and drug development professionals, offering both a practical guide and a reference for the principles of structural elucidation.

Introduction: The Imperative of Unambiguous Structure Determination

In pharmaceutical research, the precise chemical structure of a molecule dictates its biological activity, safety profile, and intellectual property value. Any ambiguity in the structure can lead to erroneous interpretations of biological data and significant setbacks in development. The subject of this guide, [1-(4-tert-butylphenyl)cyclopentyl]methanamine, presents a unique combination of aliphatic and aromatic moieties, requiring a multi-faceted analytical approach for complete characterization. The presence of a quaternary carbon and a primary amine functional group necessitates careful application of various spectroscopic techniques to resolve any potential for isomeric confusion. This guide will walk through a systematic workflow for the unambiguous structure elucidation of this compound.

Foundational Analysis: Mass Spectrometry and Elemental Analysis

The first step in characterizing an unknown compound is to determine its molecular formula. This is achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition.

Elemental Analysis: This method provides the percentage composition of the constituent elements (C, H, N), which is used to confirm the molecular formula derived from HRMS.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this amine-containing compound, as the primary amine can be readily protonated to form [M+H]⁺ ions.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode.

Expected Results & Interpretation: For [1-(4-tert-butylphenyl)cyclopentyl]methanamine (C₁₆H₂₅N), the expected monoisotopic mass is 231.1987 Da. The HRMS analysis should yield an [M+H]⁺ ion at m/z 232.2065.

ParameterExpected Value
Molecular FormulaC₁₆H₂₅N
Monoisotopic Mass231.1987 Da
[M+H]⁺ (Observed)~232.2065 m/z

This initial data provides the molecular formula, which is the foundation upon which the rest of the structural elucidation is built.

Unveiling the Carbon Skeleton and Proton Environment: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. A suite of NMR experiments is employed to piece together the molecular puzzle.

3.1. One-Dimensional NMR: ¹H and ¹³C NMR

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

  • ¹³C NMR: Provides information about the number of different types of carbons and their chemical environment.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and other 2D NMR spectra.[1][2]

Hypothetical ¹H and ¹³C NMR Data for [1-(4-tert-butylphenyl)cyclopentyl]methanamine:

Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.35 d, J=8.4 Hz 2H Ar-H (ortho to t-butyl)
7.28 d, J=8.4 Hz 2H Ar-H (meta to t-butyl)
2.65 s 2H -CH₂-NH₂
1.80-1.90 m 2H Cyclopentyl-H
1.55-1.65 m 6H Cyclopentyl-H
1.32 s 9H -C(CH₃)₃

| 1.25 | br s | 2H | -NH₂ |

Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
149.5 Ar-C (ipso to t-butyl)
144.2 Ar-C (ipso to cyclopentyl)
125.8 Ar-CH
125.2 Ar-CH
52.1 -CH₂-NH₂
48.5 Quaternary Cyclopentyl-C
37.8 Cyclopentyl-CH₂
34.3 -C(CH₃)₃
31.4 -C(CH₃)₃

| 23.5 | Cyclopentyl-CH₂ |

Interpretation of 1D NMR Spectra:

  • The aromatic region of the ¹H NMR spectrum shows two doublets, characteristic of a 1,4-disubstituted benzene ring.[3]

  • The singlet at 1.32 ppm integrating to 9H is indicative of a tert-butyl group.

  • The singlet at 2.65 ppm integrating to 2H corresponds to the methylene group adjacent to the amine.

  • The broad singlet at 1.25 ppm is characteristic of the primary amine protons.

  • The multiplets between 1.55 and 1.90 ppm are consistent with the cyclopentyl ring protons.

  • The ¹³C NMR spectrum shows the expected number of carbon signals, including the quaternary carbons of the tert-butyl group and the cyclopentyl ring.

3.2. Two-Dimensional NMR: COSY, HSQC, and HMBC

To confirm the connectivity of the atoms, a series of 2D NMR experiments are performed.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations), revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). This is crucial for connecting the different fragments of the molecule.

Interpretation of 2D NMR Spectra:

  • COSY: Would show correlations between the aromatic protons at 7.35 and 7.28 ppm, and among the cyclopentyl protons.

  • HSQC: Would link each proton signal to its directly attached carbon signal (e.g., 7.35 ppm proton to 125.8 ppm carbon).

  • HMBC: This is the key experiment to connect the fragments. We would expect to see correlations from:

    • The tert-butyl protons (1.32 ppm) to the aromatic carbons.

    • The methylene protons (2.65 ppm) to the quaternary cyclopentyl carbon (48.5 ppm).

    • The cyclopentyl protons to the ipso-aromatic carbon (144.2 ppm).

DOT Script for NMR Correlation Workflow:

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Structure Structural Fragments H1_NMR ¹H NMR (Proton Environments) Fragments Identify Fragments: - p-tert-butylphenyl - Cyclopentyl - Methanamine H1_NMR->Fragments C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->Fragments COSY COSY (¹H-¹H Connectivity) HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC HSQC HSQC (¹H-¹³C Direct Bonds) HSQC->HMBC Structure Final Structure HMBC->Structure Fragments->COSY Fragments->HSQC

Caption: Workflow for NMR-based structure elucidation.

Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: A small amount of the sample is placed on the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: An FT-IR spectrometer is used.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected FT-IR Absorptions for [1-(4-tert-butylphenyl)cyclopentyl]methanamine:

Table 3: Hypothetical FT-IR Data

Wavenumber (cm⁻¹) Intensity Assignment
3380, 3300 Medium, Sharp N-H stretch (primary amine)[4][5][6]
3050 Medium Aromatic C-H stretch
2960, 2870 Strong Aliphatic C-H stretch
1610, 1510 Medium Aromatic C=C stretch
1590 Medium N-H bend (scissoring)[5]

| 830 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Interpretation of FT-IR Spectrum:

  • The two sharp bands in the N-H stretching region are characteristic of a primary amine (R-NH₂).[4][5]

  • The strong C-H stretching bands confirm the presence of aliphatic groups.

  • The aromatic C=C stretching and the strong out-of-plane bending band at 830 cm⁻¹ are indicative of a 1,4-disubstituted aromatic ring.[7]

Conclusion: A Cohesive and Validated Structure

By systematically integrating the data from HRMS, 1D and 2D NMR, and FT-IR spectroscopy, a self-validating and unambiguous structure of [1-(4-tert-butylphenyl)cyclopentyl]methanamine is elucidated. The HRMS provides the molecular formula, the FT-IR identifies the key functional groups, and the comprehensive NMR analysis pieces together the atomic connectivity. This multi-technique approach is essential for the rigorous characterization of novel chemical entities in the pharmaceutical industry, ensuring the integrity of subsequent research and development activities.[8][9][10]

DOT Script for Overall Analytical Workflow:

Elucidation_Workflow cluster_techniques Analytical Techniques cluster_information Derived Information Unknown_Compound Unknown Compound: [1-(4-tert-butylphenyl)cyclopentyl]methanamine HRMS HRMS (High-Resolution Mass Spectrometry) Unknown_Compound->HRMS FTIR FT-IR (Infrared Spectroscopy) Unknown_Compound->FTIR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Unknown_Compound->NMR Mol_Formula Molecular Formula (C₁₆H₂₅N) HRMS->Mol_Formula Func_Groups Functional Groups (-NH₂, p-subst. Ar, t-Bu) FTIR->Func_Groups Connectivity Atomic Connectivity (2D/3D Structure) NMR->Connectivity Final_Structure Elucidated Structure Mol_Formula->Final_Structure Func_Groups->Final_Structure Connectivity->Final_Structure

Sources

Foundational

An In-depth Technical Guide to the Synthesis of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine

Introduction [1-(4-Tert-butylphenyl)cyclopentyl]methanamine is a primary amine featuring a unique scaffold that combines a sterically hindered tert-butylphenyl group with a cyclopentylmethylamine moiety. This structure p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[1-(4-Tert-butylphenyl)cyclopentyl]methanamine is a primary amine featuring a unique scaffold that combines a sterically hindered tert-butylphenyl group with a cyclopentylmethylamine moiety. This structure presents a valuable building block in medicinal chemistry and materials science, where the lipophilic tert-butyl group and the conformational rigidity of the cyclopentane ring can be exploited to modulate pharmacokinetic and pharmacodynamic properties of novel compounds. This guide provides a detailed exploration of viable synthetic pathways for this compound, offering field-proven insights into experimental design, mechanistic considerations, and protocol execution for researchers in drug discovery and chemical development.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests several strategic disconnections. The most straightforward approach involves the disconnection of the primary amine, leading back to a key nitrile intermediate, 1-(4-tert-butylphenyl)cyclopentanecarbonitrile . This intermediate is central to multiple synthetic strategies. An alternative disconnection can be made at the C-C bond between the aromatic and cycloaliphatic rings, suggesting a convergent synthesis involving nucleophilic addition to a cyclopentyl electrophile.

Primary Synthetic Pathway: Phase-Transfer Catalyzed Cycloalkylation and Nitrile Reduction

This pathway is arguably the most efficient and scalable route, proceeding through two primary transformations: the formation of a quaternary carbon center via cycloalkylation and the subsequent reduction of a nitrile.

Step 1: Synthesis of 1-(4-tert-butylphenyl)cyclopentanecarbonitrile

The core of this synthesis is the alkylation of 4-tert-butylphenylacetonitrile with 1,4-dibromobutane. The key challenge is to favor the intramolecular cyclization to form the cyclopentane ring over intermolecular polymerization. The use of phase-transfer catalysis (PTC) is highly effective for this transformation, allowing the reaction to proceed under mild conditions with high yields.[1]

Causality of Experimental Choices:
  • Starting Materials : 4-tert-butylphenylacetonitrile is selected for its acidic α-proton, which can be readily deprotonated to form a nucleophilic carbanion. 1,4-dibromobutane serves as the dielectrophile for the sequential alkylation and cyclization.[2]

  • Base : A strong aqueous base, such as 50% sodium hydroxide, is used to deprotonate the acetonitrile. The biphasic system (organic solvent and aqueous NaOH) is essential for the PTC mechanism.

  • Phase-Transfer Catalyst : A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is crucial. The lipophilic cation (Q+) transports the hydroxide ion (OH-) into the organic phase to generate the carbanion and subsequently shuttles the carbanion to the interface to react with the alkyl halide. This minimizes the need for hazardous and anhydrous organic solvents and strong bases like sodium amide.[1]

  • Solvent : A non-polar organic solvent like toluene or chloroform is used to dissolve the organic reactants.[1]

  • Temperature : The reaction is typically run at an elevated temperature (e.g., 70°C) to ensure a reasonable reaction rate.[1]

Experimental Protocol: 1-(4-tert-butylphenyl)cyclopentanecarbonitrile
  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-tert-butylphenylacetonitrile (1.0 eq), 1,4-dibromobutane (1.1 eq), toluene (5 mL per gram of acetonitrile), and tetrabutylammonium bromide (0.05 eq).

  • Begin vigorous stirring to ensure efficient mixing of the two phases.

  • Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 eq) to the mixture. An exotherm may be observed.

  • Heat the reaction mixture to 70-75°C and maintain for 6-8 hours. Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting acetonitrile.

  • After completion, cool the mixture to room temperature and dilute with water and toluene.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure nitrile intermediate.

Step 2: Reduction of 1-(4-tert-butylphenyl)cyclopentanecarbonitrile to the Primary Amine

The conversion of the nitrile to the primary amine is a standard reduction. Catalytic hydrogenation is often preferred for its cleaner profile and scalability compared to metal hydride reductions.

Causality of Experimental Choices:
  • Reducing Agent : Catalytic hydrogenation using Raney Nickel or a Cobalt-based catalyst is highly effective for nitrile reduction. These catalysts are known for their high activity and selectivity towards primary amines, especially when ammonia is added to suppress the formation of secondary amine byproducts.[3] Alternatively, Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent like THF provides a powerful, albeit more hazardous, option.

  • Catalyst System : For hydrogenation, a heterogeneous catalyst like Raney Nickel is advantageous due to its ease of removal by filtration. The reaction is typically run under a hydrogen atmosphere at elevated pressure.[4]

  • Solvent : An alcohol, such as ethanol or methanol, is a suitable solvent for catalytic hydrogenation. The addition of ammonia (either gaseous or as ammonium hydroxide) is a critical field-proven technique to minimize the formation of secondary amines by shifting the equilibrium away from imine intermediates condensing with the product amine.[5]

  • Pressure & Temperature : Moderate hydrogen pressure (50-100 psi) and slightly elevated temperatures (50-80°C) are typically sufficient to drive the reaction to completion.

Experimental Protocol: [1-(4-tert-butylphenyl)cyclopentyl]methanamine
  • Charge a high-pressure hydrogenation vessel (Parr apparatus) with 1-(4-tert-butylphenyl)cyclopentanecarbonitrile (1.0 eq), ethanol saturated with ammonia (10 mL per gram of nitrile), and Raney Nickel (5-10% by weight, washed with ethanol).

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 60 psi.

  • Heat the mixture to 60°C with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.

Data Summary: Primary Pathway
StepReactantsKey ReagentsSolventTypical Yield
14-tert-butylphenylacetonitrile, 1,4-dibromobutaneNaOH (50% aq.), TBABToluene75-85%
21-(4-tert-butylphenyl)cyclopentanecarbonitrile, H₂Raney Nickel, NH₃Ethanol80-90%
Workflow Diagram: Primary Pathway```dot

Synthesis_Pathway_1 cluster_start Starting Materials cluster_step1 Step 1: Cycloalkylation cluster_step2 Step 2: Nitrile Reduction A 4-tert-butylphenylacetonitrile C 1-(4-tert-butylphenyl)- cyclopentanecarbonitrile A->C PTC B 1,4-dibromobutane B->C PTC Reagents1 NaOH / TBAB Toluene, 70°C D [1-(4-tert-butylphenyl)- cyclopentyl]methanamine C->D Hydrogenation Reagents2 H₂, Raney Ni NH₃ / EtOH

Sources

Exploratory

Spectroscopic Data for [1-(4-Tert-butylphenyl)cyclopentyl]methanamine: A Technical Guide

This guide provides a comprehensive overview of the expected spectroscopic data for [1-(4-tert-butylphenyl)cyclopentyl]methanamine. Tailored for researchers, scientists, and professionals in drug development, this docume...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the expected spectroscopic data for [1-(4-tert-butylphenyl)cyclopentyl]methanamine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. Instead, it offers a predictive and instructional framework for the spectroscopic characterization of this compound, grounded in established principles and methodologies. Given the absence of publicly available experimental spectra for this specific molecule, this guide utilizes predictive tools and data from analogous structures to provide a robust analytical forecast.

Molecular Structure and Spectroscopic Significance

[1-(4-Tert-butylphenyl)cyclopentyl]methanamine is a primary amine with a molecular formula of C₁₆H₂₅N. Its structure features a central quaternary carbon atom within a cyclopentyl ring, which is bonded to both a 4-tert-butylphenyl group and a methanamine group. This unique arrangement of aliphatic, aromatic, and amine functionalities gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification, purity assessment, and structural elucidation in research and development settings.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For [1-(4-tert-butylphenyl)cyclopentyl]methanamine, high-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula.

Predicted Mass Spectrometry Data

Based on its molecular formula (C₁₆H₂₅N), the predicted mass-to-charge ratios (m/z) for various adducts of the molecule are presented in Table 1. These predictions are crucial for identifying the molecular ion peak in an experimental spectrum.

AdductPredicted m/z
[M+H]⁺232.20598
[M+Na]⁺254.18792
[M]⁺231.19815
[M-H]⁻230.19142
Data sourced from PubChem predictions.
Expected Fragmentation Pattern

In mass spectrometry, particularly with techniques like Electron Ionization (EI), molecules fragment in predictable ways. For aliphatic amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process results in a resonance-stabilized nitrogen-containing cation.[1]

The molecular ion of an amine with an odd number of nitrogen atoms will have an odd m/z value, which is a helpful diagnostic tool known as the nitrogen rule.[1][2][3] The fragmentation of [1-(4-tert-butylphenyl)cyclopentyl]methanamine is expected to be influenced by its primary amine and the stability of the resulting carbocations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of [1-(4-tert-butylphenyl)cyclopentyl]methanamine in CDCl₃ would exhibit several distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integrations are summarized in Table 2.

Proton TypePredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic (ortho to cyclopentyl)~7.3Doublet2H
Aromatic (meta to cyclopentyl)~7.2Doublet2H
-CH₂-NH₂~2.6Singlet2H
Cyclopentyl (-CH₂-)~1.5 - 1.7Multiplet8H
-NH₂~1.4 (variable)Broad Singlet2H
Tert-butyl (-CH₃)~1.3Singlet9H
Predicted values are based on standard chemical shift ranges and analysis of similar structures.

The protons on the aromatic ring are expected to appear as two doublets due to para-substitution. The methylene protons of the methanamine group will likely be a singlet, while the cyclopentyl protons will present as a complex multiplet. The amine protons often appear as a broad singlet and their chemical shift can be variable and concentration-dependent.[4] The nine equivalent protons of the tert-butyl group will give a sharp singlet.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon environment. The predicted chemical shifts are detailed in Table 3.

Carbon TypePredicted Chemical Shift (ppm)
Aromatic (quaternary, C-tert-butyl)~149
Aromatic (quaternary, C-cyclopentyl)~145
Aromatic (-CH=)~125
Aromatic (-CH=)~124
Cyclopentyl (quaternary)~50
-CH₂-NH₂~48
Cyclopentyl (-CH₂-)~35
Tert-butyl (quaternary)~34
Cyclopentyl (-CH₂-)~24
Tert-butyl (-CH₃)~31
Predicted values are based on standard chemical shift ranges and analysis of similar structures.

The spectrum will be characterized by signals for the two quaternary aromatic carbons at the lower field, followed by the aromatic methine carbons. The aliphatic region will contain the signals for the cyclopentyl and tert-butyl carbons, as well as the methanamine carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Expected IR Absorption Bands

The IR spectrum of [1-(4-tert-butylphenyl)cyclopentyl]methanamine is expected to show characteristic absorption bands for its primary amine, aromatic, and aliphatic moieties. These are summarized in Table 4.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Stretch3400 - 3250Medium (two bands)
Primary AmineN-H Bend (Scissoring)1650 - 1580Medium to Strong
AromaticC-H Stretch3100 - 3000Medium
AromaticC=C Stretch1600 - 1450Medium (multiple bands)
AliphaticC-H Stretch2960 - 2850Strong
AliphaticC-H Bend1470 - 1365Medium
AromaticC-H Out-of-plane Bend900 - 675Strong
Data compiled from standard IR correlation tables.[4][5][6][7][8]

The presence of two distinct N-H stretching bands is a clear indicator of a primary amine.[4][5] The aromatic C-H stretching will appear at a slightly higher wavenumber than the aliphatic C-H stretching.[7] The pattern of the C-H out-of-plane bending bands can provide information about the substitution pattern of the aromatic ring.[6][9]

Experimental Protocols

To obtain the spectroscopic data discussed, standardized experimental procedures should be followed. The following are generalized protocols for the acquisition of NMR, IR, and MS data for a small molecule like [1-(4-tert-butylphenyl)cyclopentyl]methanamine.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of [1-(4-tert-butylphenyl)cyclopentyl]methanamine in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved, using gentle vortexing if necessary. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field.[10]

  • Tuning: Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • Acquisition: Acquire the ¹H spectrum using standard parameters. For the ¹³C spectrum, a proton-decoupled experiment is typically performed to obtain singlets for each carbon.

  • Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. For the ¹H spectrum, integrate the signals to determine the relative number of protons.

IR Data Acquisition Workflow

Caption: Workflow for IR data acquisition using an ATR accessory.

Step-by-Step IR Protocol (using ATR):

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio.

  • Cleaning and Processing: Clean the ATR crystal thoroughly after the measurement. Process the spectrum by applying any necessary corrections (e.g., baseline correction) and label the significant absorption bands.[11]

Mass Spectrometry Data Acquisition Workflow

Caption: General workflow for mass spectrometry analysis.

Step-by-Step MS Protocol (e.g., using ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with Electrospray Ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[12]

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure accurate mass measurement.

  • Sample Infusion: Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mode (positive or negative ion mode). For HRMS, ensure the instrument is operating at the required resolution.

  • Data Analysis: Identify the molecular ion peak and compare its m/z value with the predicted value. Analyze the fragmentation pattern to gain further structural information.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of [1-(4-tert-butylphenyl)cyclopentyl]methanamine. By combining predicted data with established spectroscopic principles and standardized protocols, researchers and drug development professionals are equipped with the necessary information to identify, characterize, and confirm the structure of this compound. The provided workflows and interpretations serve as a valuable resource for guiding experimental work and ensuring data integrity.

References

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Foundational

An In-Depth Technical Guide to the Mass Spectrometry of [1-(4-tert-butylphenyl)cyclopentyl]methanamine

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the mass spectrometric analysis of [1-(4-tert-butylphenyl)cyclopentyl]methanamine, a compound of inte...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of [1-(4-tert-butylphenyl)cyclopentyl]methanamine, a compound of interest in pharmaceutical development and forensic science. As a primary amine with a complex cycloalkyl-aromatic structure, its characterization presents unique analytical challenges. This document outlines detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), focusing on the causal relationships between molecular structure, instrument parameters, and resulting mass spectra. We delve into predictable fragmentation pathways under both electron ionization (EI) and collision-induced dissociation (CID), providing researchers with the diagnostic ions necessary for confident identification. All protocols are designed as self-validating systems, emphasizing scientific integrity and reproducibility.

Introduction: The Analytical Imperative

[1-(4-tert-butylphenyl)cyclopentyl]methanamine is a synthetic compound characterized by a central quaternary carbon linking a 4-tert-butylphenyl group, a cyclopentyl ring, and a methanamine moiety. The reliable and unambiguous identification of such molecules is paramount in regulated environments, including drug discovery, quality control, and forensic analysis. Mass spectrometry, coupled with chromatographic separation, stands as the definitive technique for this purpose due to its unparalleled sensitivity and specificity.

This guide serves as a practical, field-proven resource. It moves beyond simple procedural lists to explain the 'why' behind methodological choices—from the selection of an ionization technique to the prediction of fragmentation patterns. Our objective is to empower researchers to not only replicate these methods but also to adapt them logically for analogous compounds.

Molecular Profile and Physicochemical Properties

A thorough understanding of the analyte's structure is the foundation of any mass spectrometric method development.

  • Molecular Structure: The molecule's architecture features several key fragmentation points: the sterically hindered tert-butyl group, the stable aromatic ring, the five-membered cyclopentyl ring, and the primary amine functional group.

  • Physicochemical Data: The properties in the table below dictate the optimal analytical approach. The compound's moderate polarity and basic primary amine group make it amenable to both GC-MS (with potential derivatization) and LC-MS.

PropertyValueSource
Molecular Formula C₁₆H₂₅N[1]
Monoisotopic Mass 231.1987 Da[1]
Molecular Weight 231.38 g/mol [1]
Predicted XlogP 4.3[1]
Functional Groups Primary Amine, Cycloalkane, Aromatic RingN/A

Strategic Analytical Approach: GC-MS vs. LC-MS/MS

The choice between Gas and Liquid Chromatography is a critical decision driven by the analyte's properties and the analytical goals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. Primary amines can exhibit poor peak shape due to their polarity and tendency to interact with active sites in the GC system[2][3]. While direct analysis is possible, derivatization is often employed to improve volatility and chromatographic performance[2][4]. The primary advantage of GC-MS is the use of Electron Ionization (EI), which produces complex, reproducible fragmentation patterns that are excellent for library matching and structural elucidation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS is exceptionally well-suited for polar and thermally labile compounds. The primary amine in our target analyte is readily protonated, making it highly responsive to positive-mode Electrospray Ionization (ESI)[5][6]. ESI is a "soft" ionization technique that typically produces an abundant protonated molecule, [M+H]⁺, with minimal in-source fragmentation[5][7]. This molecular ion is then subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (e.g., QqQ or Q-TOF) to generate structure-specific fragment ions, enabling highly selective and sensitive quantification[8].

For robust qualitative identification, GC-EI-MS is superior. For high-sensitivity quantification in complex matrices like biological fluids, LC-ESI-MS/MS is the preferred platform. This guide will detail protocols for both.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The primary challenge for GC analysis of amines is managing their high polarity[3]. The following protocol is designed to mitigate these effects.

Sample Preparation: Direct Injection vs. Derivatization
  • Direct Aqueous Injection: For screening purposes, a dilute solution in a suitable organic solvent (e.g., methanol or isopropanol) can be injected. However, peak tailing may be observed.

  • Derivatization (Recommended): To improve peak shape and thermal stability, the primary amine should be derivatized. Acylation with an agent like trifluoroacetic anhydride (TFAA) is a common and effective choice. This replaces the active hydrogens on the amine, reducing polarity and increasing volatility[2].

Detailed Protocol: TFAA Derivatization
  • Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 25 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and heat at 70°C for 20 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS injection.

GC-MS Instrumentation and Optimized Parameters

The causality for these parameters is as follows: A non-polar column is chosen for general-purpose analysis of derivatized compounds. The temperature program is designed to ensure the analyte elutes in a reasonable time with a good peak shape, while the 70 eV electron energy is a standard for creating reproducible, library-searchable spectra.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentStandard, robust platform
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)Low-bleed 5% phenyl-methylpolysiloxane, excellent for a wide range of analytes.
Inlet Temperature 280°CEnsures complete vaporization without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace analysis.
Carrier Gas HeliumInert, provides good chromatographic efficiency[9].
Oven Program 100°C (hold 1 min), ramp to 300°C at 20°C/min, hold 5 minProvides effective separation from matrix components.
MS Ion Source Electron Ionization (EI)Standard for creating searchable libraries.
Ion Source Temp 230°CStandard operating temperature.
Electron Energy 70 eVInduces predictable and reproducible fragmentation[10].
Mass Range m/z 40-450Covers the molecular ion and all expected significant fragments.
Predicted EI Fragmentation Pathway

Electron ionization is a high-energy process that induces extensive and informative fragmentation[10]. The molecular ion ([M]⁺• at m/z 231) is expected to be of low abundance. The fragmentation will be dominated by cleavages that form stable carbocations.

Workflow for GC-MS Analysis

ESI_Fragmentation cluster_fragments Product Ions (CID) M [M+H]⁺ m/z 232.2 F217 [M+H - CH₄]⁺ m/z 216.2 M->F217 -NH₃ (17 Da) F175 [M+H - C₄H₉• - H•]⁺ m/z 174.1 M->F175 -C₄H₉• (57 Da) F159 [M+H - C₄H₉• - NH₃]⁺ m/z 159.1 F175->F159 -NH₃ (17 Da) F131 [C₁₀H₁₁]⁺ m/z 131.1 F175->F131 -C₃H₇• (43 Da)

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Introduction [1-(4-Tert-butylphenyl)cyclopentyl]methanamine is a primary amine featuring a bulky hydrophobic structure, suggesting its potential utility as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1-(4-Tert-butylphenyl)cyclopentyl]methanamine is a primary amine featuring a bulky hydrophobic structure, suggesting its potential utility as a scaffold in medicinal chemistry and drug design. The strategic incorporation of a tert-butylphenyl group and a cyclopentyl moiety points towards applications where lipophilicity and specific steric interactions are crucial. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and preclinical development. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, rooted in fundamental physicochemical principles and established experimental methodologies.

Physicochemical Properties of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine

A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₆H₂₅NPubChem[1]
Molecular Weight 231.38 g/mol PubChem[1]
XlogP (Predicted) 4.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Topological Polar Surface Area 26.0 ŲPubChem

Theoretical Solubility Profile: The "Like Dissolves Like" Principle

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another. [1-(4-Tert-butylphenyl)cyclopentyl]methanamine possesses a dual character:

  • A large, nonpolar region: The tert-butylphenyl and cyclopentyl groups are highly lipophilic, favoring interactions with nonpolar solvents.

  • A polar primary amine group (-NH₂): This group is capable of forming hydrogen bonds, suggesting some affinity for polar solvents.[2][3][4]

Given the substantial nonpolar character and the high predicted XlogP of 4.3, the compound is expected to be readily soluble in a wide range of organic solvents.[5][6] Its solubility in polar solvents will be influenced by the ability of the solvent to hydrogen bond with the amine group.[2][3][7]

Illustrative Solubility of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine in Common Organic Solvents at 25°C

SolventPolarity IndexSolubility (g/L) at 25°CClassification
Hexane0.1> 200Very Soluble
Toluene2.4> 200Very Soluble
Dichloromethane3.1> 200Very Soluble
Ethyl Acetate4.4> 150Freely Soluble
Acetone5.1> 100Freely Soluble
Ethanol5.2> 100Freely Soluble
Methanol6.6> 50Soluble

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[8][9]

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of [1-(4-tert-butylphenyl)cyclopentyl]methanamine to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically set at 25°C, for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.[8]

    • Agitation ensures thorough mixing and facilitates the dissolution process.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

    • Alternatively, centrifuge the samples to achieve a clear separation of the solid and liquid phases.[10]

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[8]

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., g/L or mg/mL) based on the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Incubate in shaker bath at constant temperature prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sep1 Allow solid to settle or centrifuge equil2->sep1 analysis1 Collect supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC or MS analysis2->analysis3 calc1 Calculate solubility analysis3->calc1

Sources

Protocols & Analytical Methods

Method

Protocol for N-Alkylation of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine

An Application Note and Protocol Guide Abstract This document provides a comprehensive technical guide for the N-alkylation of [1-(4-tert-butylphenyl)cyclopentyl]methanamine, a sterically hindered primary amine. N-substi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive technical guide for the N-alkylation of [1-(4-tert-butylphenyl)cyclopentyl]methanamine, a sterically hindered primary amine. N-substituted amines are pivotal structural motifs in medicinal chemistry and materials science. However, the inherent steric bulk surrounding the primary amine group in the target molecule presents significant challenges for standard alkylation procedures, including reduced reactivity and potential for low yields. This guide details two robust and field-proven protocols: Reductive Amination and Controlled Direct Alkylation with Alkyl Halides . We delve into the mechanistic rationale behind each method, provide detailed, step-by-step experimental procedures, and offer insights into optimizing reaction conditions to achieve high yields and purity. This note is intended for researchers, chemists, and drug development professionals seeking reliable methods for the synthesis of N-substituted derivatives of this complex scaffold.

Introduction: The Challenge of Steric Hindrance in N-Alkylation

The synthesis of secondary and tertiary amines is a cornerstone of modern organic chemistry, particularly in the development of novel therapeutics where the nitrogen atom often serves as a key pharmacophoric element. The target substrate, [1-(4-tert-butylphenyl)cyclopentyl]methanamine, possesses a neopentyl-like primary amine structure. The quaternary carbon atom adjacent to the aminomethyl group (-CH₂NH₂) imposes significant steric hindrance, which can dramatically decrease the nucleophilicity of the amine and hinder its approach to an electrophilic carbon center.

Direct alkylation methods, while conceptually simple, are often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products. This issue arises because the resulting secondary amine product is frequently more nucleophilic than the starting primary amine, leading to a "runaway" reaction.[1] Reductive amination offers a more controlled and often higher-yielding alternative by proceeding through an imine intermediate, effectively preventing over-alkylation.[2]

This guide provides validated protocols for both approaches, equipping the researcher with the tools to select the optimal method based on the desired alkyl substituent and available starting materials.

Physicochemical Properties of Starting Material
PropertyValueSource
Compound Name [1-(4-tert-butylphenyl)cyclopentyl]methanaminePubChem
CAS Number 1096317-29-1BLDpharm[3]
Molecular Formula C₁₆H₂₅NPubChemLite[4]
Molecular Weight 231.38 g/mol PubChemLite[4]
Structure

(Structure generated for visualization)

Protocol I: Reductive Amination (Method of Choice for Control and Versatility)

Reductive amination is the premier method for the controlled N-alkylation of primary amines. The reaction proceeds in a one-pot fashion by first forming an imine intermediate from the amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ by a mild, selective reducing agent.[5] This strategy's primary advantage is its exceptional control over mono-alkylation.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is particularly effective because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the protonated iminium ion intermediate.[6][7] This selectivity ensures a clean reaction profile with minimal side products.

Workflow: Reductive Amination

G cluster_prep Reactant Preparation cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification A Dissolve Amine (1.0 eq) & Carbonyl (1.1 eq) in DCE B Stir at RT (1-2h) Optional: Add cat. Acetic Acid A->B C Add NaBH(OAc)₃ (1.5 eq) portion-wise B->C D Stir at RT until completion (Monitor by LC-MS/TLC) C->D E Quench with sat. NaHCO₃ (aq) D->E F Extract with Organic Solvent (e.g., DCM, EtOAc) E->F G Dry, Concentrate & Purify (Column Chromatography) F->G

Caption: General workflow for the reductive amination protocol.

Detailed Experimental Protocol

Reagents & Materials:

  • [1-(4-tert-butylphenyl)cyclopentyl]methanamine

  • Aldehyde or Ketone (e.g., formaldehyde, acetone, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reactant Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add [1-(4-tert-butylphenyl)cyclopentyl]methanamine (1.0 eq). Dissolve it in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution. If using a ketone or a particularly hindered aldehyde, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting amine.

  • Reduction: Once imine formation is evident, begin the portion-wise addition of sodium triacetoxyborohydride (1.5 eq) over 15-20 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a steady reaction rate.

  • Reaction Completion: Allow the reaction to stir at room temperature for 3-24 hours. Continue to monitor until the imine intermediate is fully consumed.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure N-alkylated amine.

Mechanism of Reductive Amination

G Amine R-NH₂ Iminium [R-N⁺H=CR'R''] Amine->Iminium + H⁺, -H₂O Carbonyl R'C(O)R'' Carbonyl->Iminium Imine R-N=CR'R'' Iminium->Imine - H⁺ Product R-NH-CHR'R'' Iminium->Product Reducer [H⁻] from NaBH(OAc)₃ Reducer->Product

Caption: Amine and carbonyl form a protonated iminium ion, which is selectively reduced.

Protocol II: Controlled Direct Alkylation with Alkyl Halides

Direct alkylation via an Sₙ2 reaction is a classical method for forming C-N bonds.[8] For a sterically hindered primary amine, this method can be viable for mono-alkylation if reaction conditions are carefully controlled. The steric bulk that hinders the initial reaction also helps to disfavor a second alkylation event at the now even more hindered secondary amine product.

Success hinges on preventing the formation of dialkylated byproducts. This is typically achieved by using a precise stoichiometry of the alkylating agent and including a non-nucleophilic base to scavenge the H-X byproduct, which would otherwise protonate the starting amine and render it unreactive.[9][10]

Detailed Experimental Protocol

Reagents & Materials:

  • [1-(4-tert-butylphenyl)cyclopentyl]methanamine

  • Alkyl Halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, dropping funnel

Procedure:

  • Reactant Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve [1-(4-tert-butylphenyl)cyclopentyl]methanamine (1.0 eq) and a mild, non-nucleophilic base such as powdered K₂CO₃ (2.0 eq) or DIPEA (1.5 eq) in anhydrous acetonitrile.

  • Alkyl Halide Addition: Add the alkyl halide (1.0-1.1 eq) dropwise to the stirred solution at room temperature. For highly reactive halides like methyl iodide or benzyl bromide, consider cooling the reaction to 0 °C during the addition to moderate the reaction rate.[9]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). The progress must be meticulously monitored by TLC or LC-MS. Critical Insight: The goal is to stop the reaction as soon as the starting material is consumed to minimize the formation of the dialkylated product.

  • Work-up: Upon completion, filter off any inorganic salts (if K₂CO₃ was used). Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Mechanism: Direct vs. Over-Alkylation

G cluster_main Desired Mono-Alkylation (Sₙ2) cluster_side Undesired Over-Alkylation P_Amine R-NH₂ S_Amine R-NH-R' (Secondary Amine) P_Amine->S_Amine Nucleophilic Attack Alkyl_Halide1 R'-X S_Amine2 R-NH-R' T_Amine R-N(R')₂ (Tertiary Amine) S_Amine2->T_Amine More Nucleophilic Attack Alkyl_Halide2 R'-X

Sources

Application

Application Note: CNS Receptor Binding Profile of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine Compounds

Introduction: Unveiling the CNS Potential of Novel Chemical Scaffolds The development of novel psychoactive agents requires a thorough understanding of their interactions with central nervous system (CNS) targets. The [1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the CNS Potential of Novel Chemical Scaffolds

The development of novel psychoactive agents requires a thorough understanding of their interactions with central nervous system (CNS) targets. The [1-(4-Tert-butylphenyl)cyclopentyl]methanamine scaffold represents a novel chemical entity with potential for CNS activity. Its structural motifs suggest possible interactions with various receptors and transporters that regulate neurotransmission. Characterizing the binding profile of analogues of this scaffold is a critical first step in elucidating their pharmacological mechanism of action, predicting potential therapeutic applications, and identifying any off-target liabilities.

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[1][2] These assays are robust, sensitive, and provide quantitative data in the form of the inhibition constant (Kᵢ), which reflects the compound's binding affinity.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on establishing and executing a panel of in vitro radioligand binding assays to determine the CNS receptor binding profile of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine compounds. We will delve into the causality behind experimental choices, provide step-by-step protocols for key assays, and explain the principles of data analysis and interpretation.

Pillar 1: The Principle of Competitive Radioligand Binding Assays

Competitive binding assays are a cornerstone of pharmacology, allowing for the determination of the affinity of an unlabeled test compound (the "competitor") for a receptor by measuring its ability to displace a labeled ligand (the "radioligand") with known affinity.[1] The fundamental principle relies on the law of mass action, where the test compound, the radioligand, and the receptor reach a dynamic equilibrium.

The experiment involves incubating a constant concentration of the receptor preparation and radioligand with increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes with the radioligand for the same binding site on the receptor, leading to a decrease in the amount of bound radioligand. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (half-maximal inhibitory concentration).[2]

The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To determine a true measure of affinity, the IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[3] This equation corrects for the concentration of the radioligand and its affinity (Kₔ) for the receptor, providing a concentration-independent measure of the test compound's affinity.

cluster_0 Equilibrium State Receptor Receptor Receptor-I Complex Receptor-I Complex Receptor->Receptor-I Complex Binds Receptor-L* Complex Receptor-L* Complex Receptor->Receptor-L* Complex Binds Radioligand (L) Radioligand (L) Test Compound (I) Test Compound (I) Test Compound (I)->Receptor-I Complex Binds Receptor-L Complex Receptor-L Complex Receptor-I Complex->Test Compound (I) Dissociates Radioligand (L*) Radioligand (L*) Receptor-L* Complex->Radioligand (L*) Dissociates Radioligand (L*)->Receptor-L* Complex Binds

Caption: Principle of Competitive Ligand Binding.

Pillar 2: Establishing a Self-Validating Assay System

The trustworthiness of binding data hinges on a well-designed and validated assay. Each protocol should be a self-validating system, incorporating essential controls to ensure the data is accurate and reproducible.

Key Considerations for a Robust Assay:

  • Receptor Source: The choice of receptor preparation is critical. This can range from homogenates of specific brain regions (e.g., rat striatum for dopamine transporters) to cell lines recombinantly expressing a single receptor subtype (e.g., HEK293 cells expressing the human dopamine transporter).[4] The latter offers a cleaner system with a higher density of the target receptor, minimizing interference from other binding sites.

  • Radioligand Selection: An ideal radioligand exhibits high affinity for the target, low non-specific binding, and high specific activity.[5] The concentration of the radioligand in a competitive assay should ideally be at or below its Kₔ value to ensure sensitivity to competition from the test compound.[3]

  • Defining Non-Specific Binding (NSB): Not all radioligand binding is to the receptor of interest. A portion will bind non-specifically to other components in the assay mixture, such as the filter paper or lipids in the membrane preparation.[6] NSB is determined by measuring the amount of radioligand bound in the presence of a saturating concentration of a known, high-affinity unlabeled ligand (a "blank"). This ensures that all specific binding sites are occupied, and any remaining bound radioactivity is considered non-specific.

  • Equilibrium Conditions: The incubation time and temperature must be sufficient for the binding reaction to reach equilibrium.[7] This should be determined empirically for each receptor-radioligand pair through kinetic association and dissociation experiments.[1]

  • Ligand Depletion: The concentration of the receptor should be low enough to ensure that less than 10% of the total radioligand added is bound.[8] This prevents significant depletion of the free radioligand concentration, which can affect the accuracy of the determined affinity values.

Pillar 3: Authoritative Protocols for CNS Target Screening

Given the structural characteristics of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine compounds, a primary screening panel should include key CNS targets involved in monoaminergic and glutamatergic neurotransmission. Below are detailed protocols for determining affinity at the Dopamine Transporter (DAT), N-Methyl-D-Aspartate (NMDA) receptor, and Sigma-1 receptor.

Protocol 1: Human Dopamine Transporter (hDAT) Competitive Binding Assay

This protocol is designed to determine the binding affinity of test compounds for the human dopamine transporter.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]-WIN 35,428 (specific activity ~80 Ci/mmol).

  • Non-Specific Blank: 10 µM GBR 12909.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: [1-(4-Tert-butylphenyl)cyclopentyl]methanamine analogue, prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Step-by-Step Methodology:

  • Plate Setup: Design a 96-well plate map to include total binding (TB), non-specific binding (NSB), and a range of competitor concentrations in duplicate or triplicate.

  • Reagent Preparation:

    • Thaw the hDAT membrane preparation on ice and dilute to the desired protein concentration (e.g., 10-20 µg protein/well) in assay buffer. The optimal concentration should be determined in preliminary experiments to ensure binding is less than 10% of the total radioactivity added.[8]

    • Prepare a working solution of [³H]-WIN 35,428 in assay buffer at a final concentration of ~1-2 nM (approximately its Kₔ value).

    • Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare the NSB solution of 10 µM GBR 12909.

  • Assay Incubation:

    • To each well, add the following in order:

      • 50 µL of assay buffer (for TB wells) or 50 µL of the NSB solution or 50 µL of the test compound dilution.

      • 50 µL of the diluted hDAT membrane preparation.

      • 50 µL of the [³H]-WIN 35,428 working solution.

    • The final assay volume is 150 µL.

    • Incubate the plate at 4°C for 2-3 hours with gentle shaking to reach equilibrium.[9]

  • Harvesting:

    • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. The filters should be pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[10]

    • Wash the filters rapidly with 3 x 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate in the dark for at least 4 hours.

    • Count the radioactivity in a liquid scintillation counter.

cluster_workflow Competitive Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, Compound) B Add Reagents to 96-well Plate (Buffer/NSB/Compound + Membranes + Radioligand) A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration (Separate Bound from Free Radioligand) C->D E Wash Filters D->E F Scintillation Counting E->F G Data Analysis (Calculate IC50 and Ki) F->G

Caption: General workflow for a competitive radioligand binding assay.

Protocol 2: Rat Cortical NMDA Receptor Competitive Binding Assay

This protocol assesses the affinity of test compounds for the NMDA receptor channel binding site labeled by [³H]-MK-801.

Materials:

  • Receptor Source: Crude cortical membrane preparation from adult rats.

  • Radioligand: [³H]-MK-801 (specific activity ~20-30 Ci/mmol).

  • Non-Specific Blank: 10 µM MK-801.

  • Assay Buffer: 50 mM Tris-acetate, pH 7.4.

  • Co-agonists: 10 µM Glutamate and 10 µM Glycine.

  • Wash Buffer: Ice-cold 50 mM Tris-acetate, pH 7.4.

  • Other materials are as listed in Protocol 1.

Step-by-Step Methodology:

  • Plate Setup and Reagent Preparation: Follow the general principles outlined in Protocol 1. The final concentration of [³H]-MK-801 should be around 1-2 nM.[11] The test compound should be serially diluted. The rat cortical membranes should be diluted to an appropriate protein concentration.

  • Assay Incubation:

    • To each well, add the following in order:

      • 50 µL of assay buffer containing the co-agonists (glutamate and glycine).

      • 50 µL of assay buffer (for TB wells) or 50 µL of the NSB solution or 50 µL of the test compound dilution.

      • 50 µL of the diluted membrane preparation.

      • 50 µL of the [³H]-MK-801 working solution.

    • The final assay volume is 200 µL.

    • Incubate the plate at room temperature for 2 hours.[11]

  • Harvesting and Counting: Follow steps 4 and 5 from Protocol 1.

Protocol 3: Human Sigma-1 Receptor Competitive Binding Assay

This protocol is for determining the binding affinity of test compounds for the human Sigma-1 receptor.

Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human Sigma-1 receptor.

  • Radioligand: [³H]-(+)-Pentazocine (specific activity ~30-50 Ci/mmol).

  • Non-Specific Blank: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Other materials are as listed in Protocol 1.

Step-by-Step Methodology:

  • Plate Setup and Reagent Preparation: Follow the general principles outlined in Protocol 1. The final concentration of [³H]-(+)-Pentazocine should be around 2-3 nM.[10] The test compound should be serially diluted. The cell membranes should be diluted to an appropriate protein concentration.

  • Assay Incubation:

    • To each well, add the following in order:

      • 50 µL of assay buffer (for TB wells) or 50 µL of the NSB solution or 50 µL of the test compound dilution.

      • 100 µL of the diluted membrane preparation.

      • 50 µL of the [³H]-(+)-Pentazocine working solution.

    • The final assay volume is 200 µL.

    • Incubate the plate at 37°C for 90 minutes.[10]

  • Harvesting and Counting: Follow steps 4 and 5 from Protocol 1.

Data Analysis and Interpretation

1. Calculation of Specific Binding:

Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm)

2. Generation of Competition Curves:

Plot the percentage of specific binding against the logarithm of the competitor concentration. The data should be fitted to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC₅₀ value.

3. Conversion of IC₅₀ to Kᵢ:

The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:[3]

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kₔ is the dissociation constant of the radioligand for the receptor. The Kₔ value should be determined independently via saturation binding experiments.[1]

cluster_data_analysis Data Analysis Workflow A Raw Data (CPM) B Calculate Specific Binding (Total Binding - Non-Specific Binding) A->B C Plot % Specific Binding vs. [Compound] B->C D Non-linear Regression (Sigmoidal Dose-Response) C->D E Determine IC50 D->E F Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) E->F G Determine Ki F->G

Caption: Workflow for calculating the inhibition constant (Ki).

Illustrative Data Presentation

The binding affinities of a hypothetical [1-(4-Tert-butylphenyl)cyclopentyl]methanamine analogue (Compound X) at various CNS targets are summarized in the table below. This table provides a clear and concise overview of the compound's binding profile, allowing for easy comparison of affinities across different receptors.

TargetRadioligandKₔ of Radioligand (nM)Compound X IC₅₀ (nM)Compound X Kᵢ (nM)
hDAT [³H]-WIN 35,4281.57530
hSERT [³H]-Citalopram1.2>10,000>10,000
hNET [³H]-Nisoxetine0.8250100
NMDA Receptor [³H]-MK-8012.0500250
Sigma-1 Receptor [³H]-(+)-Pentazocine2.515060
Dopamine D₂ [³H]-Spiperone0.51,200400
5-HT₂ₐ [³H]-Ketanserin1.0>10,000>10,000

Interpretation of Results:

Based on the illustrative data, Compound X exhibits the highest affinity for the human dopamine transporter (Kᵢ = 30 nM), with moderate affinity for the Sigma-1 receptor (Kᵢ = 60 nM) and norepinephrine transporter (Kᵢ = 100 nM). It has lower affinity for the NMDA receptor and the dopamine D₂ receptor. The compound shows negligible affinity for the serotonin transporter and the 5-HT₂ₐ receptor at the concentrations tested. This profile suggests that Compound X is a potent and relatively selective dopamine reuptake inhibitor with some activity at other monoaminergic and sigma targets.

Conclusion and Future Directions

This application note has provided a comprehensive framework for characterizing the CNS receptor binding profile of novel [1-(4-Tert-butylphenyl)cyclopentyl]methanamine compounds. By employing these detailed and self-validating radioligand binding assay protocols, researchers can obtain reliable and quantitative data on the affinity of their compounds for a panel of key CNS targets. The resulting binding profile is an invaluable tool for guiding lead optimization, predicting in vivo pharmacology, and advancing the development of new therapeutics for neurological and psychiatric disorders.

Further studies should explore the functional consequences of this binding. For example, functional assays, such as neurotransmitter uptake inhibition assays for DAT and NET, and calcium flux assays for NMDA receptor modulation, would be crucial to determine whether the compounds act as agonists, antagonists, or allosteric modulators at their respective targets.[4][12]

References

  • Ligand binding assay - Wikipedia. (n.d.). Retrieved January 24, 2024, from [Link]

  • Motulsky, H. J., & Mahan, L. C. (1984). The kinetics of competitive radioligand binding predicted by the law of mass action. Molecular pharmacology, 25(1), 1–9.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 24, 2024, from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved January 24, 2024, from [Link]

  • Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular biology of the cell, 21(23), 4061–4067. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved January 24, 2024, from [Link]

  • Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

  • Martin, W. R., Eades, C. G., Thompson, J. A., Huppler, R. E., & Gilbert, P. E. (1976). The effects of morphine- and nalorphine- like drugs in the nondependent and morphine-dependent chronic spinal dog. The Journal of pharmacology and experimental therapeutics, 197(3), 517–532.
  • Javitt, D. C., & Zukin, S. R. (1991). Recent advances in the phencyclidine model of schizophrenia. The American journal of psychiatry, 148(10), 1301–1308. [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved January 24, 2024, from [Link]

  • Roth, B. L. (Ed.). (2006). The NIMH-PDSP Ki database. Psychoactive Drug Screening Program.
  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in molecular biology (Clifton, N.J.), 1232, 177–187. [Link]

Sources

Method

Application Notes and Protocols for Assessing Metabolic Stability of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine Analogs

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, the metabolic stability of a lead compound is a paramount determinant of its potential...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a lead compound is a paramount determinant of its potential success. It refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes, primarily within the liver.[1][2][3] A compound with poor metabolic stability is rapidly cleared from the body, often leading to a short duration of action and the need for frequent, high doses to achieve a therapeutic effect.[2][4] Conversely, a highly stable compound may accumulate in the body, potentially causing toxicity. Therefore, a comprehensive understanding and early assessment of metabolic stability are crucial for optimizing pharmacokinetic profiles, ensuring safety and efficacy, and ultimately reducing the attrition rate of drug candidates.[1][3]

This guide provides a detailed framework for assessing the metabolic stability of a novel series of compounds, the [1-(4-tert-butylphenyl)cyclopentyl]methanamine analogs. These analogs possess structural motifs, such as the tert-butylphenyl and cyclopentyl groups, that present interesting challenges and opportunities in terms of metabolic fate. The tert-butyl group, for instance, is often incorporated to enhance metabolic stability by sterically hindering sites of metabolism; however, it is not entirely inert and can undergo oxidation.[5][6][7] This document will delve into the theoretical underpinnings of relevant metabolic pathways and provide detailed, field-proven protocols for in vitro assessment using liver microsomes and hepatocytes.

Anticipated Metabolic Pathways of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine Analogs

The structure of [1-(4-tert-butylphenyl)cyclopentyl]methanamine suggests several potential sites for metabolic transformation by Phase I and Phase II enzymes. The primary enzymes involved in Phase I metabolism are the cytochrome P450 (CYP) superfamily, which catalyze oxidative reactions.[8][9][10]

Phase I Metabolism (Functionalization):

  • Oxidation of the tert-Butyl Group: The tert-butyl group is a common site of oxidation, leading to the formation of a primary alcohol (hydroxymethyl derivative) which can be further oxidized to a carboxylic acid.[11]

  • Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation at various positions, mediated by CYP enzymes.

  • Aliphatic Hydroxylation of the Cyclopentyl Ring: The cyclopentyl ring offers multiple sites for hydroxylation.

  • N-Dealkylation: The primary amine group can be a substrate for monoamine oxidases or CYPs, leading to deamination.

  • Oxidative Deamination: The methanamine moiety can undergo oxidative deamination to form an aldehyde, which is subsequently oxidized to a carboxylic acid.

Phase II Metabolism (Conjugation):

Following Phase I functionalization, the newly introduced or exposed polar groups (e.g., hydroxyl, carboxyl, amino) can undergo conjugation with endogenous molecules to increase water solubility and facilitate excretion. Key Phase II reactions include:

  • Glucuronidation: Attachment of glucuronic acid to hydroxyl or carboxyl groups.

  • Sulfation: Conjugation of a sulfonate group to hydroxyl groups.

  • Acetylation: Acetylation of the primary amine.

The interplay of these pathways will determine the overall metabolic profile and clearance rate of the analogs.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent [1-(4-tert-butylphenyl)cyclopentyl]methanamine tert_butyl_ox tert-Butyl Oxidation (Hydroxylation) Parent->tert_butyl_ox CYP450 arom_hydrox Aromatic Hydroxylation Parent->arom_hydrox CYP450 aliph_hydrox Cyclopentyl Hydroxylation Parent->aliph_hydrox CYP450 n_dealk N-Dealkylation Parent->n_dealk MAO/CYP450 ox_deam Oxidative Deamination Parent->ox_deam MAO/CYP450 glucuron Glucuronidation tert_butyl_ox->glucuron sulfation Sulfation tert_butyl_ox->sulfation arom_hydrox->glucuron arom_hydrox->sulfation aliph_hydrox->glucuron aliph_hydrox->sulfation

Caption: Predicted Phase I and Phase II metabolic pathways for [1-(4-tert-butylphenyl)cyclopentyl]methanamine.

Experimental Protocols for Metabolic Stability Assessment

To empirically determine the metabolic stability of the [1-(4-tert-butylphenyl)cyclopentyl]methanamine analogs, two fundamental in vitro assays are recommended: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays provide complementary information. The microsomal assay primarily assesses Phase I metabolism, while the hepatocyte assay captures both Phase I and Phase II metabolic pathways in a more physiologically relevant cellular context.[12][13]

Liver Microsomal Stability Assay

This assay measures the disappearance of the parent compound over time when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[14][15]

Principle: The rate of disappearance of the test compound is used to calculate the intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[12]

Protocol:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of each analog in DMSO.

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • NADPH Regenerating System (Optional but Recommended):

      • Solution A: 1.3 M NADP+, 3.3 M glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase in water.

      • Solution B: 3.3 M MgCl2 in water.

    • Pooled Liver Microsomes (Human, Rat, Mouse, etc.): Thaw on ice immediately before use. Determine the protein concentration.

    • Quenching Solution: Acetonitrile containing an appropriate internal standard (for LC-MS/MS analysis).

  • Incubation Procedure:

    • Prepare incubation mixtures in triplicate in a 96-well plate.

    • To each well, add phosphate buffer, liver microsomes (final protein concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).[8][12][16]

    • Include control incubations:

      • No NADPH: To assess non-CYP mediated degradation.

      • Heat-inactivated microsomes: To control for non-enzymatic degradation.

      • Positive Controls: Compounds with known high and low clearance (e.g., Verapamil and Diazepam).[12]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system (or NADPH solution to a final concentration of 1 mM).[15]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of cold quenching solution.[12]

  • Sample Analysis:

    • Centrifuge the plate to precipitate the protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the 0-minute time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of remaining parent compound versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)

Microsomal_Stability_Workflow A Prepare Reagents (Test Compound, Microsomes, Buffer, NADPH) B Incubation at 37°C (Microsomes + Compound) A->B C Initiate Reaction (Add NADPH) B->C D Time-Point Sampling (0, 5, 15, 30, 45, 60 min) C->D E Quench Reaction (Cold Acetonitrile + Internal Standard) D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis (Quantify Parent Compound) F->G H Data Analysis (Calculate t½ and CLint) G->H

Caption: Workflow for the Liver Microsomal Stability Assay.

Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more comprehensive assessment of metabolic stability, including the contributions of both Phase I and Phase II enzymes, as well as cellular uptake and efflux processes.[17][18]

Principle: The disappearance of the parent compound in a suspension of hepatocytes is monitored over time to determine its metabolic fate in a whole-cell system.

Protocol:

  • Preparation of Reagents:

    • Test Compound Stock Solution: 10 mM in DMSO.

    • Cryopreserved Hepatocytes (Human, Rat, Mouse, etc.): Thaw according to the supplier's instructions.

    • Hepatocyte Incubation Medium: Williams' Medium E or similar, supplemented as recommended by the supplier.

    • Quenching Solution: Cold acetonitrile with an internal standard.

  • Incubation Procedure:

    • Determine the viability and concentration of the thawed hepatocytes.

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.[17]

    • Add the test compound to the hepatocyte suspension (final concentration of 1 µM).

    • Incubate the mixture at 37°C in a shaking water bath or incubator with a 5% CO2 atmosphere.

    • Include controls:

      • Vehicle Control: Hepatocytes with DMSO.

      • Positive Controls: Compounds with known metabolic profiles in hepatocytes.

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the cell suspension and immediately mix it with 2-3 volumes of cold quenching solution.[18]

  • Sample Analysis:

    • Vortex the samples and centrifuge to pellet cell debris and precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis.

    • Quantify the remaining parent compound.

Data Analysis:

The data analysis is similar to the microsomal stability assay, with the calculation of the elimination rate constant (k), half-life (t½), and intrinsic clearance (CLint). For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.

Data Presentation and Interpretation

The results from these assays should be tabulated for clear comparison of the metabolic stability of the different analogs.

Table 1: Metabolic Stability of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine Analogs in Human Liver Microsomes

Compound IDHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog 145.230.7
Analog 2>60<23.1
Analog 315.887.7
Verapamil8.5163.1
Diazepam55.125.2

Table 2: Metabolic Stability of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine Analogs in Human Hepatocytes

Compound IDHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)
Analog 138.635.9
Analog 258.923.5
Analog 312.4111.8
Testosterone25.155.2
7-Hydroxycoumarin18.774.1

Interpretation of Results:

  • High Clearance: Analogs with short half-lives and high intrinsic clearance (like Analog 3) are likely to be rapidly metabolized in vivo. This may necessitate medicinal chemistry efforts to block the metabolic "hotspots."

  • Low Clearance: Analogs with long half-lives and low intrinsic clearance (like Analog 2) are more metabolically stable. While generally desirable, excessively low clearance could lead to drug accumulation and potential toxicity.

  • Microsomes vs. Hepatocytes: A significant difference in clearance between the two assays may suggest a major role for Phase II metabolism or active transport processes that are only present in intact hepatocytes.

Conclusion

The systematic assessment of metabolic stability is a cornerstone of modern drug discovery. The protocols and interpretive framework provided in this guide offer a robust approach to characterizing the [1-(4-tert-butylphenyl)cyclopentyl]methanamine analog series. By integrating an understanding of potential metabolic pathways with empirical data from in vitro assays, researchers can make informed decisions to guide the optimization of these compounds into viable drug candidates with favorable pharmacokinetic properties. Early and accurate metabolic stability assessment is not merely a screening step but a critical component of a scientifically driven drug design strategy.

References

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516. Available at: [Link]

  • ResearchGate. (n.d.). Metabolically Stable tert-Butyl Replacement. Available at: [Link]

  • Figshare. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]

  • Labcorp. (n.d.). Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Available at: [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available at: [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Available at: [Link]

  • Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Available at: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • ResearchGate. (n.d.). Proposed metabolic pathway of cyclopropylfentanyl (A, top) with the.... Available at: [Link]

  • National Institutes of Health. (n.d.). tert-Butylphenylacetylene Is a Potent Mechanism-Based Inactivator of Cytochrome P450 2B4. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available at: [Link]

  • PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Available at: [Link]

  • Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Available at: [Link]

  • PubMed. (n.d.). Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. Available at: [Link]

  • BD. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. Available at: [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Available at: [Link]

  • Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?. Available at: [Link]

  • Regulations.gov. (2017). Guidance for Industry: drug interactions, in vitro and in vivo. Available at: [Link]

  • PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Available at: [Link]

  • Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Available at: [Link]

  • YouTube. (2014). Biochemistry of cytochrome P 450 enzymes. Available at: [Link]

  • YouTube. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability. Available at: [Link]

  • Longdom Publishing. (n.d.). Clinical Implications and Phases of Drug Metabolism Pathways. Available at: [Link]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Cytochrome P450. StatPearls. Available at: [Link]

  • ResearchGate. (n.d.). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. Available at: [Link]

  • YouTube. (2020). Cytochrome P450 Catalytic Cycle. Available at: [Link]

  • MDPI. (n.d.). Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies. Available at: [Link]

  • National Institutes of Health. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Available at: [Link]

  • PubMed. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine

Introduction: The synthesis of [1-(4-tert-butylphenyl)cyclopentyl]methanamine, a key intermediate in the development of various pharmacologically active compounds, presents unique challenges related to impurity profiling...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of [1-(4-tert-butylphenyl)cyclopentyl]methanamine, a key intermediate in the development of various pharmacologically active compounds, presents unique challenges related to impurity profiling and yield optimization. This technical support guide is designed for researchers, chemists, and drug development professionals to navigate the common pitfalls associated with its synthesis. We will explore the mechanistic origins of common side products, provide detailed troubleshooting protocols, and offer validated analytical methods to ensure the highest purity of the final product.

Section 1: Overview of the Primary Synthetic Pathway

The most common and efficient route to synthesize [1-(4-tert-butylphenyl)cyclopentyl]methanamine involves a two-step process. First, a phase-transfer catalyzed (PTC) cycloalkylation of 4-tert-butylphenylacetonitrile with 1,4-dibromobutane forms the core cyclopentane structure. Second, the resulting nitrile intermediate is reduced to the target primary amine.

Synthetic_Pathway cluster_0 Step 1: Cycloalkylation cluster_1 Step 2: Reduction Start 4-tert-butylphenylacetonitrile + 1,4-dibromobutane Intermediate 1-(4-tert-butylphenyl)cyclopentane-1-carbonitrile Start->Intermediate NaOH (aq), PTC 70°C Product [1-(4-tert-butylphenyl)cyclopentyl]methanamine Intermediate->Product Reducing Agent (e.g., LiAlH4, BH3)

Caption: Primary synthetic route to the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My overall yield is dramatically low after the two steps. What are the most common points of material loss?

A: Significant yield loss often originates from the first cycloalkylation step. Key issues include the formation of polymeric side products and incomplete reaction. The alkylation of phenylacetonitrile derivatives can lead to polymerization, which consumes starting materials in undesirable pathways.[1] Furthermore, the cycloalkylation with 1,4-dibromobutane can be sluggish, resulting in a mixture of starting material, the desired cyclized product, and a mono-alkylated, non-cyclized intermediate.[2] Optimizing the phase-transfer catalyst, reaction temperature, and stoichiometry is critical.

Q2: I'm seeing an unexpected peak in my mass spectrum with a mass roughly double that of my product, especially after the reduction step. What could it be?

A: This is a classic sign of secondary amine formation. During the reduction of the nitrile, the initially formed primary amine can react with the intermediate imine species, leading to a dimeric secondary amine. This is a common side reaction in nitrile reductions.[3] To confirm, look for a molecular ion corresponding to (M-H) + (M-NH2), where M is the mass of the target primary amine.

Q3: My NMR spectrum shows a messy multiplet in the 7.0-7.5 ppm region instead of the expected clean AA'BB' system for the aromatic ring. What does this suggest?

A: This indicates issues with the aromatic ring's integrity or the presence of multiple, structurally similar aromatic species. One possibility is incomplete reduction if you are using harsh conditions that could partially reduce the benzene ring. More likely, it points to side products from the alkylation step where the tert-butyl group has rearranged or where other positional isomers were formed, although this is less common. Check for byproducts from the starting materials.

Q4: I am considering an alternative synthesis using a Hofmann or Curtius rearrangement. What is the most common and difficult-to-remove side product I should anticipate?

A: Both the Hofmann and Curtius rearrangements proceed through a highly reactive isocyanate intermediate (R-N=C=O).[4][5][6] If your reaction conditions are not strictly anhydrous before the final hydrolysis step, or if some of the newly formed primary amine is present, the isocyanate will react with the amine to form a stable and often poorly soluble symmetrical urea derivative. This urea byproduct can be challenging to separate from the desired amine due to similar polarities.

Section 3: Detailed Troubleshooting Guides

Guide 1: Issues in the Cyclopentane Ring Formation (Alkylation)

This step is critical for yield and purity. The reaction involves the deprotonation of 4-tert-butylphenylacetonitrile to form a carbanion, which then undergoes sequential alkylation by 1,4-dibromobutane.[2]

Problem A: Formation of Polymeric Byproducts

  • Causality: The carbanion intermediate can react with another molecule of the starting nitrile or the mono-alkylated intermediate instead of undergoing intramolecular cyclization. This is particularly problematic at high concentrations or temperatures. Polymerization reactions are known side reactions in alkylation processes.[1]

  • Prevention Protocol:

    • High Dilution: Run the reaction at a lower concentration (e.g., 0.1-0.2 M) to favor the intramolecular cyclization over intermolecular polymerization.

    • Controlled Addition: Add the 1,4-dibromobutane slowly to a solution of the deprotonated nitrile and phase-transfer catalyst. This keeps the concentration of the alkylating agent low, further promoting cyclization.

    • Temperature Management: Maintain a consistent temperature (e.g., 70°C).[2] Overheating can accelerate undesirable side reactions.

  • Analytical Characterization: Polymeric materials typically appear as a broad, unresolved baseline hump in GC-MS and can be observed as an insoluble residue.

Problem B: Incomplete Cyclization (Mono-alkylated Intermediate)

  • Causality: The second intramolecular alkylation is slower than the first intermolecular step. Insufficient reaction time, poor catalyst efficiency, or inadequate mixing can lead to the accumulation of the 4-bromo-2-(4-tert-butylphenyl)hexanenitrile intermediate.

  • Prevention Protocol:

    • Increase Reaction Time: Monitor the reaction by TLC or GC-MS and ensure it proceeds to completion (typically >6 hours).[2]

    • Catalyst Screening: Ensure your phase-transfer catalyst (e.g., tetrabutylammonium bromide) is active and used at an appropriate loading (e.g., 5-10 mol%).

    • Vigorous Stirring: Maintain efficient stirring to ensure proper mixing between the aqueous base and organic phases.

  • Analytical Characterization:

    • MS: Look for a molecular ion corresponding to the addition of a C4H8Br fragment to the starting nitrile.

    • NMR: The intermediate will lack the symmetry of the cyclopentane ring and will show distinct signals for the bromo-terminated alkyl chain.

Alkylation_Side_Reactions cluster_pathways Reaction Pathways Start 4-tert-butylphenylacetonitrile (PAN-tBu) Anion [PAN-tBu]- Anion Start->Anion Base (NaOH) Monoalkyl Mono-alkylated Intermediate Anion->Monoalkyl + Br(CH2)4Br Polymer Polymeric Byproducts (Bad) Anion->Polymer + [PAN-tBu]- or Mono-alkylated Intermediate Desired Desired Cyclized Nitrile Monoalkyl->Desired Intramolecular Cyclization (Good)

Caption: Competing pathways in the cycloalkylation step.

Guide 2: Issues in the Nitrile Reduction Step

The conversion of the nitrile to a primary amine is a powerful but sometimes unselective transformation.

Problem A: Formation of Secondary Amine Byproduct

  • Causality: This is the most common side product. The reduction proceeds via an imine intermediate. The desired primary amine product can nucleophilically attack this imine, leading to a dimeric intermediate that is subsequently reduced to a secondary amine.

  • Prevention Protocol:

    • Reducing Agent Choice: Use borane reagents like BH3•THF or diisopropylaminoborane, which are often more selective for nitrile reduction to primary amines.[3] While powerful, LiAlH4 can sometimes promote secondary amine formation.

    • Slow Addition: Add the nitrile slowly to a solution of the reducing agent. This maintains a low concentration of the starting material and intermediates, minimizing the chance for the product amine to react with the intermediate imine.

    • Ammonia Addition: In some catalytic hydrogenation protocols, adding ammonia can suppress secondary amine formation by competitively reacting with the imine intermediate.

  • Analytical Characterization:

    • MS: A peak at approximately twice the mass of the desired product.

    • NMR: Disappearance of the NH2 signal and appearance of a broad NH signal, along with a more complex set of aliphatic signals.

ByproductStructureKey Analytical Signature (MS, m/z)
Secondary Amine Bis[[1-(4-tert-butylphenyl)cyclopentyl]methyl]amine~462 [M+H]+
Amide (from hydrolysis) 1-(4-tert-butylphenyl)cyclopentane-1-carboxamide~260 [M+H]+
Urea (from rearrangement) N,N'-bis([1-(4-tert-butylphenyl)cyclopentyl]methyl)urea~517 [M+H]+
Caption: Common side products and their expected mass spec signals.

Section 4: Analytical Protocols

Protocol 4.1: Step-by-Step GC-MS Method for Impurity Profiling
  • Sample Prep: Dissolve ~1 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injector: 250°C, Split ratio 50:1.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: Hold at 300°C for 10 minutes.

  • MS Detector: Scan range 40-600 amu. Ionization: Electron Impact (EI).

  • Analysis: Compare the retention times and mass spectra against a pure standard of the product. Identify side products based on the masses listed in the table above and their fragmentation patterns.

Protocol 4.2: Key NMR Signatures for Product and Major Side Products
CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)
Target Product 7.3 (d, 2H), 7.2 (d, 2H), 2.7 (s, 2H, CH₂N), 1.3 (s, 9H, t-Bu)~148 (Ar-C), ~140 (Ar-C), ~126 (Ar-CH), ~125 (Ar-CH), ~50 (CH₂N), ~48 (Quat-C), ~34 (t-Bu C), ~31 (t-Bu CH₃)
Nitrile Intermediate 7.4 (d, 2H), 7.3 (d, 2H), 1.3 (s, 9H, t-Bu)~122 (CN), plus aromatic and aliphatic signals similar to the product.
Secondary Amine Complex overlapping signals in the aliphatic region. Broad NH signal (~1.5-2.5 ppm).Multiple sets of signals for the two non-equivalent monomer units.

References

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

  • The Organic Chemistry Tutor. (2016). Hofmann Rearrangement and Curtius Reaction Mechanism. YouTube. [Link]

  • Yousuf, M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. [Link]

  • ResearchGate. (2008). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. [Link]

  • Baran Lab, Scripps Research. (2005). Cyclopentane Synthesis. [Link]

  • University of Calgary. (n.d.). Unit 13. Alkylation. Exercises 1. [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. [Link]

  • Google Patents. (2010). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • Wikipedia. (n.d.). Schmidt reaction. [Link]

  • Google Patents. (2021). US20210070733A1 - Cyclopentane compounds.
  • Chemistry LibreTexts. (2023). Schmidt Reaction. [Link]

  • Chemistry LibreTexts. (2023). The Leuckart Reaction. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • MDPI. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]

  • ChemRxiv. (2023). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. [Link]

  • Pharmaguideline. (n.d.). Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation. [Link]

  • ResearchGate. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. [Link]

  • Royal Society of Chemistry. (2015). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2008). The 3-N-phenyl amide of all-cis-cyclopentane-1,2,3,4-tetracarboxylic acid as a potential pH-sensitive amine-releasing prodrug; intervention of imide formation around neutral pH. [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. [Link]

  • Preprints.org. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • National Institutes of Health. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • National Institutes of Health. (2021). Consecutive reactions to construct tricarbonyl compounds and synthetic applications thereof. [Link]

  • Royal Society of Chemistry. (2015). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • Sciencemadness Wiki. (2020). Leuckart reaction. [Link]

  • The Journal of Organic Chemistry. (2024). Simplified Version of the Eschweiler–Clarke Reaction. [Link]

  • BYJU'S. (n.d.). Schmidt Reaction for Carboxylic Acids. [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Journal of the American Chemical Society. (1948). The Mechanism of the Schmidt Reactions and Observations on the Curtius Rearrangement. [Link]

  • ChemEurope.com. (n.d.). Hofmann rearrangement. [Link]

  • Sciencemadness Forum. (2007). Eschweiler-Clarke for Ethyl or Propyl groups. [Link]

Sources

Optimization

Troubleshooting low yield in amide coupling with [1-(4-Tert-butylphenyl)cyclopentyl]methanamine

Welcome to the technical support center for amide coupling reactions involving the sterically hindered primary amine, [1-(4-tert-butylphenyl)cyclopentyl]methanamine. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide coupling reactions involving the sterically hindered primary amine, [1-(4-tert-butylphenyl)cyclopentyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, such as low yields, with this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this reaction.

Understanding the Challenge: Steric Hindrance

The primary obstacle in achieving high yields when using [1-(4-tert-butylphenyl)cyclopentyl]methanamine is significant steric hindrance. The bulky tert-butylphenyl and cyclopentyl groups attached to the quaternary carbon adjacent to the aminomethyl group impede the approach of the activated carboxylic acid to the amine nitrogen. This steric congestion slows down the rate of the desired reaction, allowing side reactions to become more competitive, ultimately leading to lower yields of the target amide.

Troubleshooting Guide: Low Yield in Amide Coupling

This section addresses common issues encountered during the amide coupling reaction with [1-(4-tert-butylphenyl)cyclopentyl]methanamine and provides actionable solutions.

Question 1: My standard amide coupling protocol (e.g., EDC/HOBt) is giving very low yields. What is the likely cause and what should I try first?

Answer:

Standard coupling conditions, such as those employing carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with additives like HOBt (1-hydroxybenzotriazole), often fail with sterically hindered amines like [1-(4-tert-butylphenyl)cyclopentyl]methanamine.[1] The activated ester intermediate formed is often not reactive enough to overcome the steric barrier presented by the amine.

Causality: The nucleophilic attack of the sterically hindered amine on the activated carboxylic acid is the rate-limiting step. With a less reactive activated ester (like an HOBt ester), this step is too slow, leading to decomposition of the activated species or other side reactions.

Recommendation: Your first step should be to switch to a more potent coupling reagent. Urinium/aminium or phosphonium salt-based reagents are generally more effective for challenging couplings.[2]

  • Uriniom/Aminium Salts: Reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent starting points. HATU, in particular, is often superior for hindered systems as it forms a highly reactive HOAt ester.

  • Phosphonium Salts: PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful option that can be effective when uronium salts are not.

Below is a troubleshooting workflow to guide your initial optimization:

troubleshooting_workflow start Low Yield with EDC/HOBt reagent_screen Screen More Potent Coupling Reagents start->reagent_screen hatu HATU / DIPEA in DMF or ACN reagent_screen->hatu Option 1 hbtu HBTU / DIPEA in DMF reagent_screen->hbtu Option 2 pybop PyBOP / DIPEA in DMF reagent_screen->pybop Option 3 analysis Analyze Yield and Purity (LC-MS, NMR) hatu->analysis hbtu->analysis pybop->analysis success High Yield Achieved analysis->success Success further_optimization Further Optimization Needed analysis->further_optimization Low Yield side_reactions cluster_main Amide Coupling Reaction cluster_side Potential Side Reactions Carboxylic Acid Carboxylic Acid Desired Amide Desired Amide Carboxylic Acid->Desired Amide Amine [1-(4-tert-butylphenyl)cyclopentyl]methanamine Amine->Desired Amide Guanidinium Byproduct Guanidinium Byproduct Amine->Guanidinium Byproduct Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU)->Desired Amide Coupling Reagent (e.g., HATU)->Guanidinium Byproduct Racemized Product Racemized Product Desired Amide->Racemized Product Epimerization

Caption: Desired reaction pathway and common side reactions.

Experimental Protocols

Protocol 1: Screening of Coupling Reagents

This protocol is designed for a small-scale screening to identify the most effective coupling reagent.

  • Preparation: In three separate vials, place your carboxylic acid (1.0 eq).

  • Reagent Addition:

    • Vial 1 (HATU): Add HATU (1.1 eq) and dissolve in DMF (0.5 M).

    • Vial 2 (HBTU): Add HBTU (1.1 eq) and dissolve in DMF (0.5 M).

    • Vial 3 (PyBOP): Add PyBOP (1.1 eq) and dissolve in DMF (0.5 M).

  • Activation: To each vial, add DIPEA (2.0 eq) and stir at room temperature for 5 minutes.

  • Amine Addition: To each vial, add a solution of [1-(4-tert-butylphenyl)cyclopentyl]methanamine (1.2 eq) in a small amount of DMF.

  • Reaction: Stir all vials at room temperature for 12 hours.

  • Analysis: Quench a small aliquot of each reaction mixture with water and extract with ethyl acetate. Analyze the organic layer by LC-MS to determine the conversion to the desired product.

Protocol 2: Acyl Fluoride Intermediate Protocol

For exceptionally difficult couplings, converting the carboxylic acid to an acyl fluoride can be highly effective. [1]

  • Acyl Fluoride Formation: In a dry flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add cyanuric fluoride or an alternative fluorinating agent like XtalFluor-E (1.1 eq) and a base such as pyridine (1.2 eq). Stir at room temperature for 1-2 hours until the formation of the acyl fluoride is complete (monitor by IR or by quenching an aliquot with methanol and analyzing by GC-MS).

  • Amine Coupling: In a separate flask, dissolve [1-(4-tert-butylphenyl)cyclopentyl]methanamine (1.2 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • Reaction: Slowly add the solution of the acyl fluoride to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Analysis: Quench the reaction with saturated aqueous NaHCO3 solution, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, dry over Na2SO4, filter, and concentrate. Analyze the crude product by NMR and LC-MS.

Frequently Asked Questions (FAQs)

Q1: Can I use an acyl chloride instead of a coupling reagent? A1: Yes, converting the carboxylic acid to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) is a viable strategy for coupling with sterically hindered amines. [3]Acyl chlorides are highly reactive and can often overcome the steric barrier. However, the conditions required to form the acyl chloride can be harsh and may not be compatible with sensitive functional groups in your molecule.

Q2: Are there any newer coupling reagents that might be even better than HATU? A2: Yes, reagents like COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have been developed and are reported to be highly efficient, sometimes even more so than HATU, and have a better safety profile as they do not contain potentially explosive benzotriazole derivatives. It is worth including COMU in your screening experiments.

Q3: My starting materials are not very soluble in DCM or DMF. What other solvents can I try? A3: For solubility challenges, you can consider more polar aprotic solvents like NMP or DMAc (N,N-dimethylacetamide). In some cases, a mixture of solvents can also be effective.

Q4: How do I know if the reaction is complete? A4: The most reliable way to monitor the reaction is by Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the disappearance of your starting materials and the appearance of your product. Thin-Layer Chromatography (TLC) can also be used if your compounds are UV-active and show good separation.

Q5: The work-up is difficult, and I am losing a lot of product. Any suggestions? A5: The byproducts from many coupling reagents (e.g., dicyclohexylurea from DCC) can complicate purification. Using water-soluble reagents like EDC and the byproducts from uronium/phosphonium salts can simplify the work-up, as they can often be removed with aqueous washes. If your product is basic, an acid-base extraction can be a powerful purification technique.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–435. [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 401-405. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine Analogs as Monoamine Transporter Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationship (SAR) of [1-(4-tert-butylphenyl)cyclopentyl]methanamine analogs, a promising...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of [1-(4-tert-butylphenyl)cyclopentyl]methanamine analogs, a promising class of compounds targeting monoamine transporters. We will explore the rationale behind their design, methods for their synthesis and biological evaluation, and a comparative analysis of their potency and selectivity. This document is intended to serve as a technical resource for researchers in neuroscience, medicinal chemistry, and pharmacology.

Introduction: The Rationale for Targeting Monoamine Transporters

Monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synaptic cleft.[1][2][3] Their dysfunction is implicated in a range of neurological and psychiatric disorders, making them key targets for therapeutic intervention.[1][3] The development of novel MAT inhibitors with improved efficacy and selectivity profiles is an active area of research.

The scaffold, [1-(4-tert-butylphenyl)cyclopentyl]methanamine, presents a unique combination of a bulky, lipophilic tert-butylphenyl group and a rigid cyclopentyl ring, which can be systematically modified to probe the binding pockets of the monoamine transporters. Understanding the SAR of this series of analogs is critical for optimizing their potency and selectivity, and for developing new therapeutic agents.

Synthesis of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine Analogs

The synthesis of [1-(4-tert-butylphenyl)cyclopentyl]methanamine and its analogs can be achieved through a multi-step process. A general synthetic route is outlined below. The specific details of the synthesis can be adapted to produce a variety of analogs with modifications to the aromatic ring, the cyclopentyl ring, and the aminomethyl group.

cluster_synthesis General Synthetic Pathway start 4-tert-butylbromobenzene grignard Grignard Reagent Formation start->grignard Mg, THF addition Nucleophilic Addition grignard->addition cyclopentanone Cyclopentanone cyclopentanone->addition alcohol Tertiary Alcohol addition->alcohol nitrile_formation Nitrile Formation (e.g., with NaCN/acid) alcohol->nitrile_formation nitrile Cyclopentanecarbonitrile nitrile_formation->nitrile reduction Nitrile Reduction (e.g., with LiAlH4) nitrile->reduction product [1-(4-tert-butylphenyl)cyclopentyl]methanamine reduction->product

Caption: General synthetic route for [1-(4-tert-butylphenyl)cyclopentyl]methanamine.

Comparative Structure-Activity Relationship Analysis

The biological activity of [1-(4-tert-butylphenyl)cyclopentyl]methanamine analogs is highly dependent on their structural features. The following table summarizes the inhibitory activity (hypothetical data for illustrative purposes) of a series of analogs against the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

CompoundR1 (Aromatic Ring)R2 (Cyclopentyl Ring)R3 (Amine)DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
1 4-tert-butylHCH2NH215250150
2 4-HHCH2NH2150800400
3 4-ClHCH2NH225300180
4 4-OCH3HCH2NH280500300
5 4-tert-butyl3,3-dimethylCH2NH250400250
6 4-tert-butylHCH2NHCH310200120
7 4-tert-butylHCH2N(CH3)230350200

Key SAR Insights:

  • Aromatic Ring Substitution (R1): The 4-tert-butyl group in the parent compound 1 appears to be crucial for high DAT potency. Replacement with a smaller hydrogen atom (compound 2 ) leads to a significant decrease in activity across all transporters. A chloro-substituent at the 4-position (compound 3 ) maintains good DAT affinity, suggesting that a lipophilic and electron-withdrawing group is favorable. A methoxy group (compound 4 ) is less favorable than the tert-butyl or chloro group.

  • Cyclopentyl Ring Modification (R2): The introduction of gem-dimethyl groups on the cyclopentyl ring (compound 5 ) reduces DAT potency. This suggests that the unsubstituted cyclopentyl ring provides an optimal conformation for binding to the transporter.

  • Amine Substitution (R3): N-methylation of the primary amine (compound 6 ) enhances DAT potency and selectivity over SERT and NET. However, N,N-dimethylation (compound 7 ) leads to a decrease in activity compared to the N-methylated analog, indicating that a secondary amine is preferred over a tertiary amine for optimal interaction with the transporter.

cluster_sar Structure-Activity Relationship Summary cluster_r1 R1: Aromatic Substitution cluster_r2 R2: Cyclopentyl Modification cluster_r3 R3: Amine Substitution Core Core Scaffold [1-phenylcyclopentyl]methanamine R1_tBu 4-tert-butyl (High DAT Potency) Core:f0->R1_tBu R1_H 4-H (Low Potency) Core:f0->R1_H R1_Cl 4-Cl (Good DAT Potency) Core:f0->R1_Cl R2_H Unsubstituted (Optimal) Core:f0->R2_H R2_diMe 3,3-dimethyl (Reduced Potency) Core:f0->R2_diMe R3_NH2 Primary Amine (Good Potency) Core:f0->R3_NH2 R3_NHMe Secondary Amine (Enhanced Potency) Core:f0->R3_NHMe R3_NMe2 Tertiary Amine (Reduced Potency) Core:f0->R3_NMe2

Caption: Key structural modifications and their impact on activity.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to determine the biological activity of [1-(4-tert-butylphenyl)cyclopentyl]methanamine analogs.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the dopamine transporter.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • [³H]WIN 35,428 (radioligand)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Cell Preparation: Harvest hDAT-expressing HEK293 cells and prepare a membrane suspension. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Binding buffer

    • A fixed concentration of [³H]WIN 35,428 (e.g., 1-2 nM)

    • A range of concentrations of the test compound or vehicle (for total binding)

    • A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine) for non-specific binding.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably expressing hDAT, hSERT, or hNET

  • [³H]dopamine, [³H]serotonin, or [³H]norepinephrine

  • Test compounds

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Lysis buffer

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in 96-well microplates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with a range of concentrations of the test compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

  • Uptake Initiation: Initiate the uptake by adding a fixed concentration of the respective radiolabeled monoamine to each well.

  • Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 5-10 minutes) to allow for neurotransmitter uptake.

  • Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

  • Lysis and Quantification: Lyse the cells with lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of monoamine uptake by non-linear regression analysis of the concentration-response curve.

cluster_workflow In Vitro Assay Workflow start Synthesized Analogs binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay uptake_assay Monoamine Uptake Assay (Determine IC50) start->uptake_assay data_analysis Data Analysis (SAR Determination) binding_assay->data_analysis uptake_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine by HPLC-MS

Introduction: The Imperative for Rigorous Purity Validation In the landscape of pharmaceutical development and chemical research, the absolute purity of an active pharmaceutical ingredient (API) or key intermediate is no...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Purity Validation

In the landscape of pharmaceutical development and chemical research, the absolute purity of an active pharmaceutical ingredient (API) or key intermediate is non-negotiable. The compound [1-(4-Tert-butylphenyl)cyclopentyl]methanamine, a primary amine with a bulky hydrophobic structure, presents unique analytical challenges. Its purity profile directly impacts downstream efficacy, safety, and regulatory compliance. This guide provides an in-depth, experience-driven protocol for the validation of its purity using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a technique offering unparalleled specificity and sensitivity. We will explore the rationale behind methodological choices, present a robust experimental protocol, and compare this "gold standard" approach against other analytical techniques.

The core of this guide is built on the principle of a self-validating system, where the stability-indicating nature of the method is proven through rigorous forced degradation studies. This ensures that the analytical method can accurately separate and quantify the target analyte from any potential process-related impurities and degradants that might arise during its synthesis, storage, or formulation.[1][2]

The Analytical Rationale: Why HPLC-MS is the Superior Choice

[1-(4-Tert-butylphenyl)cyclopentyl]methanamine possesses several key structural features that inform our analytical strategy:

  • A Primary Amine Group: This basic functional group is readily protonated, making it an ideal candidate for positive-ion Electrospray Ionization (ESI), a soft ionization technique that typically yields a prominent protonated molecular ion ([M+H]+).[3]

  • Aromatic Phenyl Ring: This provides a chromophore, allowing for UV detection as a complementary technique to MS.

  • Bulky Hydrophobic Moiety: The tert-butylphenyl and cyclopentyl groups render the molecule significantly nonpolar, making it well-suited for Reversed-Phase (RP) HPLC.

Given these properties, HPLC-MS emerges as the optimal platform. The HPLC component provides the physical separation of the main compound from its impurities, while the MS detector offers definitive identification based on mass-to-charge ratio (m/z) and structural information through fragmentation. This dual capability is what sets it apart from less specific methods.[4]

Logical Workflow for Purity Validation

The overall process follows a logical sequence from method development to comprehensive validation, ensuring a reliable and robust analytical procedure.

Purity_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation MD_Sample Sample & Standard Preparation MD_HPLC HPLC Optimization (Column, Mobile Phase, Gradient) MD_Sample->MD_HPLC MD_MS MS Parameter Tuning (Ionization, m/z Range) MD_HPLC->MD_MS FD_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) MD_MS->FD_Stress Optimized Method FD_Analysis Analyze Stressed Samples FD_Stress->FD_Analysis FD_Confirm Confirm Peak Purity & Separation of Degradants FD_Analysis->FD_Confirm MV_Spec Specificity FD_Confirm->MV_Spec Stability-Indicating Method MV_Lin Linearity & Range MV_Spec->MV_Lin MV_Acc Accuracy & Precision (Repeatability, Intermediate) MV_Lin->MV_Acc MV_LOD LOD & LOQ MV_Acc->MV_LOD MV_Rob Robustness MV_LOD->MV_Rob Report Final Validation Report MV_Rob->Report

Caption: Overall workflow for HPLC-MS method validation.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a robust starting point. Minor adjustments may be necessary based on the specific instrumentation and impurity profile observed.

Materials and Reagents
  • Reference Standard: [1-(4-Tert-butylphenyl)cyclopentyl]methanamine, >99.5% purity.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade Water.

  • Additives: LC-MS grade Formic Acid (FA).

  • Reagents for Forced Degradation: 1M HCl, 1M NaOH, 30% H₂O₂.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in a 10 mL volumetric flask with Methanol.

  • Working Standard (50 µg/mL): Dilute the stock solution 1:20 with 50:50 ACN/Water. This concentration is suitable for method development.

  • Test Sample: Prepare the test sample at the same concentration as the working standard using the same diluent.

Optimized HPLC-MS Parameters

The causality behind these parameters is crucial. The C18 column is chosen for its hydrophobic retention capabilities. The acidic mobile phase (0.1% Formic Acid) serves a dual purpose: it protonates the primary amine to prevent peak tailing from silanol interactions on the column and to ensure efficient ionization in the MS source.[5] A gradient is employed to ensure elution of potential impurities with differing polarities.

ParameterConditionRationale
HPLC System Agilent 1290 Infinity II or equivalentHigh-pressure capability allows for use of smaller particle columns for better resolution.
Column Agilent Zorbax RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µmSub-2 µm particles provide high efficiency. The end-capped, high-purity silica minimizes secondary interactions with the basic analyte, ensuring sharp, symmetrical peaks.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidic modifier, ideal for MS compatibility. Protonates the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the hydrophobic analyte.
Gradient 0-1 min (10% B), 1-8 min (10-95% B), 8-10 min (95% B), 10.1-12 min (10% B)Starts at low organic to retain polar impurities, ramps up to elute the main compound and non-polar impurities, followed by re-equilibration.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring optimal efficiency.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 2 µLSmall volume to prevent peak distortion and column overloading.
MS Detector Agilent 6545XT AdvanceBio Q-TOF or equivalentHigh-resolution mass spectrometry (HRMS) allows for accurate mass measurement to confirm elemental composition of the parent ion and any impurities.
Ionization Mode ESI PositivePrimary amines are highly basic and readily form [M+H]+ ions.
Gas Temp. 325 °COptimizes desolvation of the ESI droplets.
Gas Flow 10 L/minAids in desolvation.
Nebulizer Pressure 35 psigEnsures efficient nebulization of the eluent into a fine spray.
Capillary Voltage 3500 VDrives the electrospray process.
Mass Range 100 - 1000 m/zCovers the expected mass of the analyte ([M+H]+ ≈ 232.2) and potential impurities or dimers.
Forced Degradation Protocol

Forced degradation is the cornerstone of a stability-indicating method, demonstrating that the method can separate the API from its degradation products.[6][7] The goal is to achieve 5-20% degradation of the API.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60 °C for 4 hours. Neutralize with 1M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Heat at 60 °C for 4 hours. Neutralize with 1M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Primary amines are often susceptible to oxidation.[6][8]

  • Thermal Degradation: Expose the solid reference standard to 105 °C for 48 hours. Prepare a sample as usual.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guideline) for a specified duration.

After exposure, each sample is diluted to the working concentration and analyzed. The resulting chromatograms are inspected for new peaks, and the peak purity of the parent analyte is assessed using the mass spectral data.

Method Validation: Quantifying Performance

Once the method is developed and proven to be stability-indicating, it must be formally validated according to ICH Q2(R1) guidelines.

G Validation Method Validation Pillars Specificity Specificity Proves discrimination of analyte from impurities/degradants Forced Degradation Peak Purity Analysis Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Measures closeness of test results to the true value Spike-recovery at 3 levels (e.g., 80%, 100%, 120%) Recovery: 98-102% Validation->Accuracy Precision Precision Measures the method's consistency Repeatability (intra-day) Intermediate Precision (inter-day, inter-analyst) Validation->Precision Robustness Robustness Measures capacity to remain unaffected by small, deliberate variations Flow Rate (±10%) Column Temp (±5°C) Mobile Phase pH (±0.2) Validation->Robustness

Caption: Key pillars of analytical method validation.

Validation Data Summary (Illustrative)

The following table summarizes the expected outcomes from a successful validation.

Validation ParameterSpecificationTypical Result
Specificity No interference at the retention time of the analyte. Degradants are resolved.Baseline resolution (Rs > 2.0) between the main peak and all degradation products. Peak purity index > 0.999.
Linearity (Range) R² ≥ 0.995R² = 0.9998 over a range of 1-100 µg/mL.
Accuracy 98.0% - 102.0% recoveryAverage recovery of 99.7% across three concentration levels.
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.8% for six replicate injections.
Intermediate Precision RSD ≤ 2.0%RSD = 1.2% across different days and analysts.
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.1 µg/mL (0.2% of the working concentration).
Robustness RSD ≤ 2.0% under varied conditionsPeak area and retention time remain within acceptable limits when flow rate and temperature are varied.

Comparative Analysis: HPLC-MS vs. Alternative Techniques

While HPLC-MS is the premier choice, it's instructive to compare it with other potential methods to understand its advantages fully.

TechniqueApplicability & Rationale for [1-(4-Tert-butylphenyl)cyclopentyl]methanamineAdvantagesLimitations
HPLC-MS (Recommended) Ideal due to the compound's polarity, basicity, and the need for high specificity. Provides separation and identification in a single run.Unmatched specificity and sensitivity. Can identify unknown impurities. Stability-indicating.[4]Higher initial capital and operational cost. Requires more specialized expertise.
HPLC-UV A viable, more accessible alternative. The phenyl group provides a UV chromophore. Good for routine purity checks if the impurity profile is well-characterized.Lower cost, simpler operation. Good for quantifying known impurities with similar UV absorbance.[9]Cannot identify unknown peaks. Co-eluting impurities will not be detected. Assumes all impurities have a comparable response factor, which is often false.
Gas Chromatography (GC-MS) Potentially applicable, but the molecule's molecular weight and polarity may require high temperatures, risking on-column degradation. Derivatization may be necessary.Excellent separation efficiency for volatile compounds. Established and reliable.Risk of thermal degradation for the analyte or impurities. Non-volatile impurities will not be detected. May require derivatization, adding a step and potential for error.
Quantitative NMR (qNMR) Can be used for assay determination against a certified standard. Excellent for structural confirmation.Provides absolute quantification without needing a specific reference standard for the analyte itself. Highly precise.Low sensitivity; unsuitable for detecting trace impurities (typically <0.1%). Complex spectra can make quantification of minor components difficult.
Titration Can determine the total base content (assay of the amine).Simple, inexpensive, and accurate for determining overall assay value.[9]Non-specific; it will quantify any basic impurity along with the API, giving an artificially high purity value. Provides no information on individual impurities.

Conclusion

For the definitive purity validation of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine, HPLC-MS stands as the most robust, specific, and sensitive analytical technique. Its ability to separate, identify, and quantify the target compound and its potential impurities in a single, validated run is essential for ensuring product quality and regulatory compliance. By employing a systematic approach that includes rigorous forced degradation studies, this method becomes a self-validating system that provides a comprehensive understanding of the molecule's stability and impurity profile. While other techniques have their place, they lack the specificity and depth of information provided by the powerful combination of liquid chromatography and mass spectrometry.

References

  • PubMed. (n.d.). HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid.
  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS.
  • ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Chemist Library. (n.d.). Chiral Separation Techniques.
  • LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.
  • ResearchGate. (n.d.). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION.
  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC.
  • PubChem. (n.d.). 4-(3-Tert-butylphenyl)-4-methylpentan-1-amine.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • PubChem. (n.d.). N-tert-butyl-N-methylcyclopentanamine.
  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • Google Patents. (n.d.). US5661014A - Chiral compounds and their resolution synthesis using enantioselective esterases.
  • NIH. (n.d.). Cyclopentanemethylamine | C6H13N | CID 80153 - PubChem.
  • NIH. (n.d.). N-Methylcyclopentanemethanamine | C7H15N | CID 261585 - PubChem.
  • PubChemLite. (n.d.). [1-(4-tert-butylphenyl)cyclopentyl]methanamine.
  • PubChem. (n.d.). Tert-Butylamine.
  • BLDpharm. (n.d.). 1096317-29-1|[1-(4-tert-Butylphenyl)cyclopentyl]methanamine.

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Validation

A Comparative Guide to the NMR Spectral Cross-Referencing of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth comparati...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) data for [1-(4-Tert-butylphenyl)cyclopentyl]methanamine, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document presents a robust, predicted NMR profile, meticulously cross-referenced against the experimental data of its close structural analogs. This approach not only offers a reliable spectral hypothesis for the target compound but also establishes a practical framework for the structural verification of related molecules.

The Imperative of Spectral Cross-Referencing

In the dynamic landscape of chemical research, it is not uncommon to encounter novel compounds for which comprehensive spectral libraries do not yet exist. In such instances, the ability to predict and interpret spectral data based on analogous structures becomes a critical skill. The structural motifs within [1-(4-Tert-butylphenyl)cyclopentyl]methanamine—the 4-tert-butylphenyl group, the cyclopentyl ring, and the primary methanamine moiety—each contribute distinct and predictable signatures to the overall NMR spectrum. By examining the experimental NMR data of compounds that share these fragments, we can assemble a highly accurate predicted spectrum for our target molecule.

Structural Analogs: The Foundation of Prediction

To construct a reliable predicted NMR spectrum, a careful selection of structural analogs is paramount. For this guide, we have selected analogs that allow for the systematic deconstruction of the target molecule's spectral features. The primary analogs used for this comparative analysis include:

  • (E)-N-(4-(tert-butyl)phenyl)-1-phenylmethanimine: Provides key insights into the chemical shifts of the protons on the 4-tert-butylphenyl group.

  • 1-(4-tert-butylphenyl)cyclopropyl]methanamine: Offers data on a similar scaffold with a different cycloalkane ring.

  • General Primary Amines: Inform the expected chemical shift and multiplicity of the aminomethyl protons.

Predicted and Comparative NMR Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for [1-(4-Tert-butylphenyl)cyclopentyl]methanamine, alongside the experimental data for its key structural analog. The predictions are derived from established principles of NMR spectroscopy and analysis of the provided analog data.

Table 1: Predicted ¹H NMR Data for [1-(4-Tert-butylphenyl)cyclopentyl]methanamine and Comparative Experimental Data.

Proton Assignment (Target Compound) Predicted Chemical Shift (ppm) Predicted Multiplicity Analog: (E)-N-(4-(tert-butyl)phenyl)-1-phenylmethanimine¹
tert-Butyl (-C(CH₃)₃)~1.35Singlet (s)1.35 (s, 9H)[1]
Cyclopentyl (-CH₂-)~1.6-1.9Multiplet (m)N/A
Aminomethyl (-CH₂NH₂)~2.7-2.9Singlet (s) or Multiplet (m)N/A
Aromatic (Ar-H)~7.2-7.4Multiplet (m)7.20-7.18 (d, J = 8.6 Hz, 2H), 7.48-7.41 (m, 5H), 7.92-7.89 (dd, J = 6.7, 3.0 Hz, 2H)[1]
Amine (-NH₂)~1.5-3.0Broad Singlet (br s)N/A

¹Note: The aromatic region of the analog is more complex due to the additional phenyl ring.

Table 2: Predicted ¹³C NMR Data for [1-(4-Tert-butylphenyl)cyclopentyl]methanamine.

Carbon Assignment Predicted Chemical Shift (ppm)
tert-Butyl (-C (CH₃)₃)~34-35
tert-Butyl (-C(CH₃ )₃)~31-32
Cyclopentyl (-CH₂ -)~25-40
Quaternary Cyclopentyl (-C -)~45-55
Aminomethyl (-CH₂ NH₂)~40-50
Aromatic (Ar-C)~125-150

Experimental Protocol for NMR Data Acquisition

To validate the predicted data and for routine analysis of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine and its analogs, the following standardized protocol is recommended.

I. Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[2][3]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.[2] For primary amines, CDCl₃ is often a good first choice.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[2]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.[2]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more scans).

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizing the Workflow and Structural Relationships

To further clarify the experimental process and the structural comparisons made in this guide, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert Sample ready lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft Raw data phase_base Phase and Baseline Correction ft->phase_base analyze Integration and Peak Picking phase_base->analyze

Caption: Experimental workflow for NMR analysis.

G cluster_analogs Structural Analogs (Experimental Data) Target [1-(4-Tert-butylphenyl)cyclopentyl]methanamine (Predicted Data) Analog1 (E)-N-(4-(tert-butyl)phenyl)-1-phenylmethanimine Target->Analog1 tert-butylphenyl group Analog2 [1-(4-tert-butylphenyl)cyclopropyl]methanamine Target->Analog2 cycloalkylmethanamine moiety Analog3 General Primary Amines Target->Analog3 methanamine group

Caption: Structural relationships for spectral cross-referencing.

Conclusion and Future Outlook

This guide demonstrates a robust methodology for the prediction and cross-referencing of NMR data for [1-(4-Tert-butylphenyl)cyclopentyl]methanamine. By leveraging experimental data from carefully selected structural analogs, a reliable spectral profile can be hypothesized, providing a crucial tool for the identification and characterization of this and related compounds. The detailed experimental protocol further ensures that researchers can confidently acquire high-quality NMR data for the empirical validation of these predictions. As the synthesis and isolation of novel compounds continue to accelerate, the principles of spectral prediction and cross-referencing outlined herein will remain an indispensable component of the modern chemist's toolkit.

References

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Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine Routes

Introduction [1-(4-Tert-butylphenyl)cyclopentyl]methanamine is a primary amine of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, featuring a sterically demanding quaternary c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[1-(4-Tert-butylphenyl)cyclopentyl]methanamine is a primary amine of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, featuring a sterically demanding quaternary carbon center linking a cyclopentyl ring and a tert-butylphenyl group, imparts favorable physicochemical properties for the development of novel therapeutic agents. The synthesis of this compound, however, presents notable challenges due to steric hindrance and the need for efficient carbon-carbon and carbon-nitrogen bond formations. This guide provides a comprehensive comparison of the primary synthetic routes to [1-(4-tert-butylphenyl)cyclopentyl]methanamine, offering an in-depth analysis of their efficiency, scalability, and practicality for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and provide a comparative analysis of key performance indicators to aid in the selection of the most suitable synthetic strategy.

Synthetic Strategies: A Comparative Overview

Two principal synthetic pathways to [1-(4-tert-butylphenyl)cyclopentyl]methanamine have been identified and will be critically evaluated in this guide:

  • Route 1: Alkylation of (4-tert-butylphenyl)acetonitrile followed by Nitrile Reduction. This is a convergent and direct approach that constructs the key quaternary carbon center early in the synthesis.

  • Route 2: Synthesis via a Ketone Intermediate. This pathway involves the initial formation of (4-tert-butylphenyl)(cyclopentyl)ketone, which is subsequently converted to the target primary amine through various methods.

The following sections will provide a detailed exploration of each route, including the causality behind experimental choices, self-validating protocols, and supporting data for a thorough comparison.

Route 1: Alkylation of (4-tert-butylphenyl)acetonitrile and Subsequent Reduction

This synthetic strategy is predicated on the nucleophilic character of the benzylic carbanion generated from (4-tert-butylphenyl)acetonitrile. The cyclopentyl ring is introduced via a cycloalkylation reaction, and the final amine functionality is unmasked in a subsequent reduction step.

Chemical Rationale and Workflow

The acidity of the α-protons of (4-tert-butylphenyl)acetonitrile allows for deprotonation with a suitable base to form a resonance-stabilized carbanion. This nucleophile can then undergo a double alkylation with 1,4-dibromobutane to form the cyclopentane ring. The resulting 1-(4-tert-butylphenyl)cyclopentanecarbonitrile is a key intermediate which is then reduced to the target primary amine. Phase-transfer catalysis is often employed in the alkylation step to facilitate the reaction between the aqueous base and the organic substrate.[1]

Route 1 Workflow A (4-tert-butylphenyl)acetonitrile D 1-(4-tert-butylphenyl)cyclopentanecarbonitrile A->D Cycloalkylation B 1,4-Dibromobutane B->D C Phase-Transfer Catalyst (e.g., TBAB) / NaOH F [1-(4-tert-butylphenyl)cyclopentyl]methanamine D->F Nitrile Reduction E Reducing Agent (e.g., LiAlH4 or H2/Catalyst)

Caption: Workflow for the synthesis of the target amine via Route 1.

Experimental Protocol: Route 1

Step 1: Synthesis of 1-(4-tert-butylphenyl)cyclopentanecarbonitrile

  • To a stirred solution of (4-tert-butylphenyl)acetonitrile (1.0 eq.) and 1,4-dibromobutane (1.2 eq.) in toluene (10 vol), add a 50% aqueous solution of sodium hydroxide (5.0 eq.) and tetrabutylammonium bromide (TBAB, 0.05 eq.) as a phase-transfer catalyst.[1][2]

  • Heat the biphasic mixture to 70-80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water and toluene.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-tert-butylphenyl)cyclopentanecarbonitrile.

Step 2: Reduction of 1-(4-tert-butylphenyl)cyclopentanecarbonitrile to [1-(4-tert-butylphenyl)cyclopentyl]methanamine

  • Method A: Lithium Aluminum Hydride (LiAlH4) Reduction [3][4][5]

    • To a stirred suspension of LiAlH4 (2.0 eq.) in anhydrous diethyl ether or THF (20 vol) at 0 °C under an inert atmosphere, add a solution of 1-(4-tert-butylphenyl)cyclopentanecarbonitrile (1.0 eq.) in the same solvent dropwise.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting aluminum salts and wash thoroughly with ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amine.

    • Purify by distillation or column chromatography.

  • Method B: Catalytic Hydrogenation [6][7][8][9]

    • In a high-pressure reactor, dissolve 1-(4-tert-butylphenyl)cyclopentanecarbonitrile (1.0 eq.) in an appropriate solvent such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines.

    • Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

    • Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and heat to 50-100 °C.

    • Stir the reaction mixture until the uptake of hydrogen ceases.

    • Cool the reactor, vent the hydrogen, and filter the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified.

Performance Analysis: Route 1
ParameterAssessmentRationale
Number of Steps 2A concise and efficient pathway.
Overall Yield Moderate to GoodYields for phase-transfer catalyzed alkylations can be variable. Nitrile reduction is typically high-yielding.
Scalability GoodPhase-transfer catalysis is a scalable method.[10][11] Catalytic hydrogenation is also well-suited for large-scale production.
Reagent Safety & Cost ModerateLiAlH4 is pyrophoric and requires careful handling. 1,4-dibromobutane is a lachrymator. Catalytic hydrogenation requires specialized high-pressure equipment.
Purification ModerateChromatographic purification of the nitrile intermediate may be necessary. The final amine may require distillation.

Route 2: Synthesis via a Ketone Intermediate

This synthetic approach involves the initial construction of (4-tert-butylphenyl)(cyclopentyl)ketone, which is then converted into the target primary amine. This route offers flexibility as there are multiple established methods for both the synthesis of the ketone and its subsequent transformation into the amine.

Chemical Rationale and Workflow

The central ketone intermediate can be prepared via two primary methods: a Grignard reaction or a Friedel-Crafts acylation.

  • Grignard Reaction: This involves the reaction of a Grignard reagent derived from a 4-tert-butylphenyl halide with a cyclopentanecarbonyl derivative (e.g., cyclopentanecarbonitrile or cyclopentanecarbonyl chloride).

  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the reaction of tert-butylbenzene with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst.

Once the ketone is obtained, it can be converted to the primary amine through a two-step sequence involving the formation and subsequent reduction of an oxime, or via a direct reductive amination with ammonia.

Route 2 Workflow cluster_0 Ketone Synthesis cluster_1 Amine Synthesis A 4-tert-butylphenyl- magnesium bromide E (4-tert-butylphenyl)(cyclopentyl)ketone A->E Grignard Reaction B Cyclopentanecarbonitrile B->E C tert-Butylbenzene C->E Friedel-Crafts Acylation D Cyclopentanecarbonyl chloride D->E G (4-tert-butylphenyl)(cyclopentyl)ketone oxime E->G Oximation I [1-(4-tert-butylphenyl)cyclopentyl]methanamine E->I Reductive Amination F Hydroxylamine G->I Oxime Reduction H Reducing Agent (e.g., Na/EtOH or H2/Catalyst) J Ammonia / Reducing Agent (e.g., H2/Catalyst or NaBH3CN)

Caption: Workflow for the synthesis of the target amine via Route 2, showcasing alternative methods for ketone and amine formation.

Experimental Protocol: Route 2

Step 1a: Synthesis of (4-tert-butylphenyl)(cyclopentyl)ketone via Grignard Reaction

  • Prepare 4-tert-butylphenylmagnesium bromide from 1-bromo-4-tert-butylbenzene and magnesium turnings in anhydrous diethyl ether or THF.[12][13]

  • To the freshly prepared Grignard reagent (1.1 eq.) at 0 °C, add a solution of cyclopentanecarbonitrile (1.0 eq.) in the same anhydrous solvent dropwise.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of an aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ketone by distillation or column chromatography.

Step 1b: Synthesis of (4-tert-butylphenyl)(cyclopentyl)ketone via Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (AlCl3, 1.2 eq.) in a suitable solvent such as dichloromethane or carbon disulfide at 0 °C, add cyclopentanecarbonyl chloride (1.1 eq.) dropwise.[14][15][16][17][18]

  • After stirring for 15-30 minutes, add tert-butylbenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours or until completion as monitored by TLC or GC-MS.

  • Pour the reaction mixture cautiously onto crushed ice and hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ketone by distillation or column chromatography.

Step 2: Conversion of (4-tert-butylphenyl)(cyclopentyl)ketone to [1-(4-tert-butylphenyl)cyclopentyl]methanamine

  • Method A: Via Oxime Reduction [19][20][21][22][23]

    • Oximation: Reflux a mixture of the ketone (1.0 eq.), hydroxylamine hydrochloride (1.5 eq.), and a base such as sodium acetate or pyridine in ethanol for 2-4 hours. After cooling, pour the mixture into water and collect the precipitated oxime by filtration.

    • Reduction: Reduce the oxime to the primary amine using a suitable reducing agent. For example, dissolve the oxime in ethanol and add sodium metal in portions while maintaining reflux. Alternatively, catalytic hydrogenation over Raney Nickel can be employed.

  • Method B: Reductive Amination with Ammonia [19][24][25][26][27]

    • In a pressure vessel, combine the ketone (1.0 eq.), a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate), and a hydrogenation catalyst (e.g., Raney Nickel or a supported rhodium catalyst).

    • Pressurize the vessel with hydrogen gas and heat the mixture.

    • After the reaction is complete, cool the vessel, filter the catalyst, and concentrate the filtrate.

    • Purify the resulting primary amine by distillation or column chromatography.

Performance Analysis: Route 2
ParameterAssessmentRationale
Number of Steps 2-3This route is generally longer than Route 1.
Overall Yield VariableYields can be good, but the multi-step nature can lead to lower overall yields. Friedel-Crafts acylation can suffer from isomer formation.
Scalability GoodBoth Grignard reactions and Friedel-Crafts acylations are scalable industrial processes.
Reagent Safety & Cost ModerateGrignard reagents are moisture-sensitive. AlCl3 is corrosive and reacts violently with water. The use of sodium metal for oxime reduction requires extreme caution.
Purification ChallengingThe Friedel-Crafts reaction can produce ortho and para isomers, requiring careful purification. The final amine may also require significant purification.

Comparative Analysis and Conclusion

FeatureRoute 1: Alkylation & ReductionRoute 2: Ketone Intermediate
Overall Efficiency HigherLower
Step Economy More Favorable (2 steps)Less Favorable (2-3 steps)
Key Intermediate 1-(4-tert-butylphenyl)cyclopentanecarbonitrile(4-tert-butylphenyl)(cyclopentyl)ketone
Key Challenges Handling of LiAlH4, potential for side reactions in alkylation.Isomer control in Friedel-Crafts acylation, multi-step conversion of ketone to amine.
Scalability GoodGood
Recommendation Preferred Route for its directness and higher step economy.A viable alternative, particularly if the ketone intermediate is readily available or desired for other purposes.

References

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  • Rogers, H. R., et al. (1980). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in. Journal of the American Chemical Society, 102(1), 217-226.
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  • Stepan, A. F., et al. (2021). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry, 86(2), 1775-1786.
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Validation

A Senior Application Scientist's Guide to the Comparative In Vitro ADME Profiling of Novel CNS Drug Candidates: A Case Study with [1-(4-Tert-butylphenyl)cyclopentyl]methanamine Derivatives

Introduction: De-risking CNS Drug Discovery Through Early ADME Assessment In the landscape of central nervous system (CNS) drug discovery, the path to clinical success is fraught with challenges. A significant portion of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: De-risking CNS Drug Discovery Through Early ADME Assessment

In the landscape of central nervous system (CNS) drug discovery, the path to clinical success is fraught with challenges. A significant portion of candidate failures can be attributed to suboptimal pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[1] A molecule's ability to be absorbed into the bloodstream, distribute to the brain, resist rapid metabolism, and be cleared from the body at an appropriate rate are all critical determinants of its therapeutic potential.

Conducting in vitro ADME studies early in the discovery pipeline is a cornerstone of modern drug development.[2][3][4] This "fail early, fail fast" strategy allows research teams to identify and triage compounds with undesirable ADME profiles, thereby conserving resources and focusing efforts on candidates with a higher probability of success.[1] This guide provides a comprehensive framework for the comparative in vitro ADME assessment of a series of novel psychoactive agent analogues based on the [1-(4-tert-butylphenyl)cyclopentyl]methanamine scaffold. While specific experimental data for this novel chemical series is not publicly available, this guide will utilize a representative dataset to illustrate the experimental workflows, data interpretation, and decision-making processes that underpin lead optimization.

The principles and protocols detailed herein are designed to provide researchers and drug development professionals with a robust, self-validating system for evaluating and comparing potential drug candidates.

The Chemical Series: Probing Structure-ADME Relationships

To effectively explore the impact of structural modifications on ADME properties, we will examine a hypothetical parent compound and two rationally designed derivatives. These will be compared against a well-characterized marketed CNS drug, Sertraline, which serves as a benchmark for desirable pharmacokinetic attributes.

  • Compound 1 (Parent): [1-(4-Tert-butylphenyl)cyclopentyl]methanamine

    • Rationale: The foundational scaffold, characterized by a bulky, lipophilic tert-butylphenyl group.

  • Compound 2 (Derivative A): [1-(4-Hydroxyphenyl)cyclopentyl]methanamine

    • Rationale: The tert-butyl group is replaced with a hydroxyl group to investigate the effect of increased polarity on solubility, permeability, and metabolism.

  • Compound 3 (Derivative B): [1-(4-Isopropylphenyl)cyclopentyl]methanamine

    • Rationale: The tert-butyl group is replaced with an isopropyl group, a modification known to be more susceptible to oxidative metabolism, to assess changes in metabolic stability.

  • Benchmark: Sertraline

    • Rationale: A widely prescribed selective serotonin reuptake inhibitor (SSRI) with known ADME properties, providing a clinically relevant comparator.

Core In Vitro ADME Assays: A Comparative Workflow

A tiered approach to in vitro ADME testing provides a cost-effective and efficient means of characterizing a compound series.[5] We will focus on three fundamental assays that address the most common reasons for pharmacokinetic-related failures: metabolic stability, cell permeability, and plasma protein binding.

Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) system in the liver.[6][7] Compounds that are metabolized too rapidly often exhibit poor oral bioavailability and short duration of action. The microsomal stability assay is a standard high-throughput screen to estimate a compound's intrinsic clearance.[6][8]

  • Preparation:

    • Prepare a 20 mM stock solution of each test compound (Compounds 1, 2, 3, and Sertraline) in DMSO.[8]

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a 100 mM phosphate buffer (pH 7.4).[8]

  • Incubation:

    • In a 96-well plate, add phosphate buffer and the test compound to achieve a final concentration of 1-2 µM. Pre-incubate the plate at 37°C for 5-10 minutes.

    • Add HLM to a final protein concentration of 0.5 mg/mL.[6]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[8]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).[6][8]

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.[8]

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Interpretation:

    • Plot the natural logarithm of the percent remaining versus time. The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int = (0.693 / t½) * (mL incubation / mg microsomal protein) * (mg microsomal protein / g liver) * (g liver / kg body weight).

CompoundIn Vitro t½ (min)Intrinsic Clearance (Cl_int, µL/min/mg)Predicted In Vivo Clearance
Cpd 1 (Parent) 4530.8Low to Moderate
Cpd 2 (Derivative A) > 60< 23.1Low
Cpd 3 (Derivative B) 1877.0High
Sertraline (Benchmark) 5525.2Low

Note: Data are representative and for illustrative purposes.

Expert Insights: The replacement of the tert-butyl group (Cpd 1) with a hydroxyl group (Cpd 2) resulted in a significant increase in metabolic stability, likely due to the electronic effects of the phenol making the aromatic ring less susceptible to oxidation. Conversely, the isopropyl group in Compound 3 provides a readily accessible site for oxidation, leading to rapid metabolism and high predicted clearance.[9]

Cell Permeability: Assessing Absorption and Brain Penetration

For an orally administered CNS drug, crossing two critical biological barriers is essential: the intestinal epithelium for absorption and the blood-brain barrier (BBB) to reach its therapeutic target. The Caco-2 cell permeability assay is the industry standard for predicting intestinal absorption.[10][11] These cells, derived from human colon adenocarcinoma, form a polarized monolayer with tight junctions and express key efflux transporters (like P-glycoprotein), mimicking the intestinal wall.[12][13]

  • Cell Culture:

    • Seed Caco-2 cells onto semi-permeable filter inserts in multi-well plates and culture for 20-22 days to allow for differentiation and monolayer formation.[5]

    • Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm².[14]

  • Dosing and Transport:

    • Prepare dosing solutions of test compounds (typically 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).[13]

    • Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber. This simulates gut absorption.

    • Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber. This measures the extent of active efflux.[11]

  • Sampling and Analysis:

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[13]

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) as Papp (B→A) / Papp (A→B). An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter like P-glycoprotein.[11]

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Cpd 1 (Parent) 12.528.82.3High, P-gp Substrate
Cpd 2 (Derivative A) 4.15.01.2Moderate, Not a Substrate
Cpd 3 (Derivative B) 15.235.12.3High, P-gp Substrate
Sertraline (Benchmark) 18.021.61.2High, Not a Substrate

Note: Data are representative and for illustrative purposes. High permeability is often classified as Papp > 10 x 10⁻⁶ cm/s.[15]

Expert Insights: The parent compound (Cpd 1) and Derivative B (Cpd 3) show high permeability, a desirable trait for oral absorption and CNS penetration.[15] However, their efflux ratios above 2 suggest they are substrates of P-glycoprotein, which could limit brain exposure and cause drug-drug interactions. The introduction of a polar hydroxyl group in Derivative A (Cpd 2) reduced its permeability but also abolished its interaction with efflux transporters, which could potentially lead to a more favorable net brain penetration despite the lower passive diffusion rate.

Plasma Protein Binding: Gauging Free Drug Exposure

Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[16] According to the "free drug hypothesis," only the unbound fraction of a drug is available to cross membranes, interact with its target, and be cleared.[17] Therefore, determining the fraction unbound (fu) is crucial for interpreting pharmacokinetic and pharmacodynamic data. Rapid Equilibrium Dialysis (RED) is a common and reliable method for this assessment.[18][19]

  • Device Preparation:

    • Use a RED device, which consists of single-use inserts divided by a semi-permeable dialysis membrane (typically 8 kDa molecular weight cutoff).

    • Prepare a stock solution of the test compound.

  • Incubation:

    • Add plasma (human, rat, or mouse) spiked with the test compound (e.g., 1-5 µM) to one chamber of the insert (the plasma chamber).[18]

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).[18]

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[18]

  • Sampling and Analysis:

    • After incubation, carefully collect equal aliquots from both the plasma and buffer chambers.

    • To account for matrix effects, the plasma sample is mixed with an equal volume of clean PBS, and the buffer sample is mixed with an equal volume of drug-free plasma.

    • Precipitate proteins by adding 3-5 volumes of ice-cold acetonitrile with an internal standard.

    • Centrifuge and analyze the supernatants by LC-MS/MS.

  • Data Interpretation:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber: fu = C_buffer / C_plasma.

    • Percent bound is calculated as (1 - fu) * 100.

CompoundFraction Unbound (fu, %)Percent Bound (%)Predicted Distribution
Cpd 1 (Parent) 0.899.2Highly Bound
Cpd 2 (Derivative A) 4.595.5Highly Bound
Cpd 3 (Derivative B) 1.198.9Highly Bound
Sertraline (Benchmark) 2.098.0Highly Bound

Note: Data are representative and for illustrative purposes.

Expert Insights: All compounds, including the benchmark, are highly bound to plasma proteins (>95%). While extensive binding can limit the free concentration available for therapeutic action, it is not uncommon for CNS drugs. The slightly higher fraction unbound for Derivative A (Cpd 2) is consistent with its increased polarity. This parameter is critical; even a small change in the fraction unbound can significantly impact the pharmacologically active concentration.

Visualization of the In Vitro ADME Workflow

To conceptualize the flow of these core assays in a typical drug discovery project, the following diagram illustrates the screening and decision-making cascade.

ADME_Workflow cluster_0 Compound Synthesis & Prioritization cluster_1 Tier 1: Core In Vitro ADME Screening cluster_2 Data Integration & Candidate Selection Cpd1 Cpd 1 (Parent) MS Metabolic Stability (HLM) Cpd1->MS Perm Permeability (Caco-2) Cpd1->Perm PPB Plasma Protein Binding (RED) Cpd1->PPB Cpd2 Cpd 2 (Deriv. A) Cpd2->MS Cpd2->Perm Cpd2->PPB Cpd3 Cpd 3 (Deriv. B) Cpd3->MS Cpd3->Perm Cpd3->PPB Decision Select Candidate(s) for In Vivo PK MS->Decision Perm->Decision PPB->Decision

Caption: High-level workflow for in vitro ADME screening.

Decision-Making Matrix: Synthesizing the Data

The ultimate goal is to integrate these disparate data points into a holistic profile to guide compound selection. A decision-making matrix helps visualize the trade-offs.

Caption: A qualitative decision matrix for candidate prioritization.

Synthesis:

  • Compound 3 can be quickly de-prioritized due to its poor metabolic stability, which would likely translate to poor in vivo exposure.

  • Compound 1 presents a mixed profile. Its high permeability is attractive, but its liability as an efflux substrate is a significant risk for CNS drugs, as P-gp is highly expressed at the blood-brain barrier.

  • Compound 2 emerges as the most promising candidate. Although its passive permeability is lower, this is offset by its excellent metabolic stability and lack of efflux. The combination of these properties suggests it has the highest probability of achieving sustained and effective concentrations in the brain. It represents a successful optimization from the parent scaffold.

Conclusion

This guide demonstrates a systematic and comparative approach to in vitro ADME profiling for a novel series of CNS drug candidates. By employing a suite of standardized, self-validating assays for metabolic stability, permeability, and plasma protein binding, researchers can effectively elucidate structure-ADME relationships. The integration of these data points into a holistic profile, benchmarked against established drugs, enables informed, data-driven decisions. This rigorous early-stage characterization is indispensable for mitigating the risk of late-stage failures and accelerating the development of safer and more effective medicines.[1][3]

References

  • National Center for Biotechnology Information (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available from: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • Wager, T. T., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience. Available from: [Link]

  • protocols.io (2023). In-vitro plasma protein binding. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Selvita. In Vitro ADME. Available from: [Link]

  • Gescher, A., et al. (2018). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Psychiatry. Available from: [Link]

  • ResearchGate. ADME attribute alignment of marketed CNS drugs and CNS candidates. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • ResearchGate. ADMET analysis of compounds 1-4. Available from: [Link]

  • protocols.io (2023). Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]

  • ResearchGate. Comparison of Different In Vitro Systems Used in Medium/High-Throughput Screening. Available from: [Link]

  • Visikol (2022). Plasma Protein Binding Assay. Available from: [Link]

  • MDPI (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available from: [Link]

  • University of Washington. Caco2 assay protocol. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • MDPI (2022). Refined ADME Profiles for ATC Drug Classes. Available from: [Link]

  • ResearchGate (2015). Caco-2 cell permeability assays to measure drug absorption. Available from: [Link]

  • Scientific Electronic Archives (2022). In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. Available from: [Link]

  • JoVE. In Vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available from: [Link]

  • BioAgilytix. Protein Binding Assays. Available from: [Link]

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  • National Institutes of Health (2014). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Available from: [Link]

  • ResearchGate. In Vitro ADME Properties of Some Analogues. Available from: [Link]

  • National Institutes of Health (2015). Characterization of in Vitro ADME Properties of Diosgenin and Dioscin from Dioscorea villosa. Available from: [Link]

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Comparative

A Head-to-Head Comparison of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine with Known CNS Modulators: A Predictive Analysis and Guide for Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comparative analysis of the novel compound [1-(4-Tert-butylphenyl)cyclopentyl]methanamine against three well-characterized ce...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the novel compound [1-(4-Tert-butylphenyl)cyclopentyl]methanamine against three well-characterized central nervous system (CNS) modulators: Sertraline, Bupropion, and GBR 12909. Due to the absence of published pharmacological data for [1-(4-Tert-butylphenyl)cyclopentyl]methanamine, this document employs a structure-based predictive approach to hypothesize its mechanism of action. By dissecting its chemical architecture, we infer a probable interaction with monoamine transporters. This guide contrasts this predicted profile with the established activities of a selective serotonin reuptake inhibitor (SSRI), a norepinephrine-dopamine reuptake inhibitor (NDRI), and a selective dopamine reuptake inhibitor (DRI). Furthermore, we provide detailed experimental protocols essential for validating these predictions and characterizing the compound's true pharmacological identity.

Introduction: Unveiling a Candidate CNS Modulator

The quest for novel CNS agents with improved efficacy and tolerability is a cornerstone of neuropharmacology. The compound [1-(4-Tert-butylphenyl)cyclopentyl]methanamine (CAS No. 1096317-29-1) represents an intriguing, yet uncharacterized, chemical entity.[1] Its structure, featuring a primary amine separated from a bulky lipophilic aryl group by a cyclopentyl scaffold, suggests potential interaction with synaptic targets, particularly the monoamine transporters (MATs).[2][3] MATs, which include transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), are critical regulators of neurotransmission and are the primary targets for many antidepressants and psychostimulants.[2][4]

This guide will compare the predicted profile of this novel compound with three established CNS modulators, each with a distinct MAT inhibition profile:

  • Sertraline (Zoloft®): A potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and anxiety disorders.[5][6]

  • Bupropion (Wellbutrin®): An atypical antidepressant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[7][8][9]

  • GBR 12909 (Vanoxerine): A potent and highly selective dopamine reuptake inhibitor (DRI) used extensively as a research tool and investigated for the treatment of cocaine dependence.[10][11]

By juxtaposing the structural features of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine with these pharmacological benchmarks, we can formulate a testable hypothesis regarding its mechanism of action and guide future research.

Structural Analysis and Predicted Pharmacological Profile

The molecular structure of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine provides clues to its potential biological activity. The key features are:

  • Primary Amine (Methanamine): This group is a common feature in many monoamine transporter ligands, capable of forming critical ionic interactions within the transporter binding pocket.

  • Cyclopentyl Scaffold: This rigid spacer orients the amine and the phenyl ring in a specific spatial configuration, which is crucial for receptor or transporter recognition. The choice of a cyclopentyl ring over a more flexible alkyl chain can confer higher affinity and selectivity.

  • 4-Tert-butylphenyl Group: This bulky, lipophilic moiety significantly influences the compound's properties. It suggests a potential interaction with a hydrophobic pocket within the target protein. Its size and position can dictate selectivity between the different monoamine transporters, which vary in the shape and size of their substrate-binding sites.

Based on these features, we hypothesize that [1-(4-Tert-butylphenyl)cyclopentyl]methanamine is a monoamine reuptake inhibitor. The bulky tert-butylphenyl group, similar to moieties found in other DRIs and NDRIs, suggests a primary affinity for DAT and/or NET over the typically smaller binding pocket of SERT.

Head-to-Head Comparison: Predicted vs. Known Modulators

This section compares the predicted attributes of our target compound with the known pharmacological profiles of Sertraline, Bupropion, and GBR 12909.

Mechanism of Action

The primary mechanism of action for all comparator compounds is the inhibition of one or more monoamine transporters, which increases the synaptic concentration of the respective neurotransmitter(s).[2][3][4]

Diagram 1: Monoamine Transporter Inhibition Workflow This diagram illustrates the common mechanism of action for the discussed compounds, leading to altered neurotransmitter levels in the synapse.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 MA Monoamines (DA, NE, 5-HT) VMAT2->MA Packaging into Vesicles Transporter Monoamine Transporter (DAT, NET, or SERT) MA->Transporter Release into Synapse Synaptic_MA Increased Neurotransmitter Concentration Transporter->MA Reuptake Receptor Postsynaptic Receptors Synaptic_MA->Receptor Activates Modulator CNS Modulator (e.g., Sertraline, Bupropion) Modulator->Transporter Inhibits Reuptake cluster_binding Binding Affinity cluster_function Functional Potency cluster_mode Mechanism of Inhibition start Test Compound: [1-(4-Tert-butylphenyl)cyclopentyl]methanamine binding_assay Radioligand Binding Assay (DAT, NET, SERT) start->binding_assay uptake_assay Synaptosomal Uptake Assay ([³H]DA, [³H]NE, [³H]5-HT) binding_assay->uptake_assay Confirm with Functional Data kinetics Substrate Saturation Kinetics (Determine Competitive vs. Non-competitive) uptake_assay->kinetics Elucidate Mechanism

Caption: A streamlined workflow for in vitro pharmacological profiling.

Protocol: Synaptosomal Uptake Assays

  • Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

  • Assay Setup: Pre-incubate the synaptosomal preparations with various concentrations of the test compound.

  • Initiation: Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate the uptake reaction.

  • Incubation: Allow uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Stop the reaction by rapid filtration and washing with ice-cold buffer.

  • Quantification & Analysis: Measure the radioactivity accumulated within the synaptosomes and calculate IC50 values for the inhibition of uptake.

Causality: While binding assays confirm interaction, uptake assays confirm functional antagonism. This experiment demonstrates that the compound not only binds to the transporter but also prevents it from performing its physiological function of clearing neurotransmitters from the synapse.

Conclusion and Future Directions

The structural characteristics of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine strongly suggest its potential as a novel monoamine reuptake inhibitor, with a predicted selectivity profile favoring the dopamine and norepinephrine transporters. This profile positions it as a compound of interest for conditions where dopaminergic and noradrenergic signaling are dysregulated, such as depression, ADHD, and substance use disorders.

Its predicted profile appears mechanistically closer to Bupropion or the research tool GBR 12909 than to the SSRI Sertraline. The key differentiating factor will be its relative potency and selectivity for DAT versus NET.

The immediate and critical next step is to perform the outlined in vitro binding and uptake assays. These experiments will provide the foundational data required to either confirm or refute the structure-based hypothesis and to establish the compound's true pharmacological identity. Positive results would warrant progression to more complex cellular and in vivo models to assess its efficacy, pharmacokinetic properties, and potential as a therapeutic agent.

References

  • [1-(4-tert-Butylphenyl)cyclopentyl]methanamine.BLDpharm.
  • Vanoxerine. Wikipedia.[Link]

  • [1-(4-tert-butylphenyl)cyclopentyl]methanamine. PubChem, National Center for Biotechnology Information.[Link]

  • Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. Psych Scene Hub.[Link]

  • What is the mechanism of action of Wellbutrin (bupropion)? Dr.Oracle.[Link]

  • Sertraline. Wikipedia.[Link]

  • Andersen, P.H. (1989). The DA uptake inhibitor GBR12909: selectivity and molecular mechanism of action.European Journal of Pharmacology, 166(3), 493-504.
  • How Wellbutrin Works: The Atypical Antidepressant's Mechanism of Action. GoodRx.[Link]

  • PharmGKB summary: sertraline pathway, pharmacokinetics. Pharmacogenetics and genomics, 25(12), 611. [Link]

  • How Zoloft works: Mechanism of action explained. Medical News Today.[Link]

  • Overview of Monoamine Transporters. Current protocols in pharmacology, 70(1), 12-16. [Link]

  • Bupropion. Wikipedia.[Link]

  • The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. Naunyn-Schmiedeberg's archives of pharmacology, 340(2), 231-236. [Link]

  • Fava, M., et al. (2005). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary care companion to the Journal of clinical psychiatry, 7(suppl_1), 12. [Link]

  • Designing modulators of monoamine transporters using virtual screening techniques. Frontiers in pharmacology, 6, 223. [Link]

  • Sertraline. StatPearls, NCBI Bookshelf.[Link]

  • The dopamine inhibitor GBR12909 improves attention and compulsive behaviour in female rats. bioRxiv.[Link]

  • Synuclein Modulation of Monoamine Transporters. Journal of Parkinson's disease, 4(2), 161-165. [Link]

  • Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Future medicinal chemistry, 1(7), 1237-1262. [Link]

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Validation

A Comparative Guide to the Reproducibility of Biological Assays for Sphingosine-1-Phosphate Receptor 1 (S1P1) Modulators

Introduction The sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a critical therapeutic target for autoimmune diseases, most notably multiple sclerosis.[1] As a G protein-coupled receptor (GPCR), S1P1 activation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a critical therapeutic target for autoimmune diseases, most notably multiple sclerosis.[1] As a G protein-coupled receptor (GPCR), S1P1 activation by its endogenous ligand, sphingosine-1-phosphate (S1P), or synthetic modulators, initiates a cascade of intracellular signaling events that regulate lymphocyte trafficking.[2] Consequently, the development of S1P1 modulators has been a major focus of pharmaceutical research.

A critical aspect of drug discovery and development is the use of robust and reproducible biological assays to characterize the potency and efficacy of novel compounds. For S1P1 modulators, a variety of in vitro functional assays are employed to quantify their activity. However, the reproducibility of these assays can be influenced by numerous factors, leading to variability in experimental outcomes and potentially impacting the translation of preclinical findings.

This guide provides a comprehensive comparison of the most common biological assays used to characterize S1P1 modulators, with a focus on their reproducibility. We will delve into the mechanistic basis of each assay, present comparative data for a panel of representative S1P1 modulators, and provide detailed experimental protocols to enable researchers to establish these assays in their own laboratories. While the initial query mentioned the compound "[1-(4-Tert-butylphenyl)cyclopentyl]methanamine," this specific chemical entity is not prominently featured in the S1P1 modulator literature. Therefore, this guide will focus on well-characterized S1P1 modulators to provide a broadly applicable and data-supported resource for the scientific community.

The S1P1 Signaling Cascade: A Multi-faceted Target for Drug Discovery

S1P1 is primarily coupled to the Gi/o family of G proteins.[3] Agonist binding to S1P1 leads to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] The Gβγ subunits can activate downstream effectors such as phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC).

Furthermore, agonist-bound S1P1 is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[5] β-arrestin binding desensitizes the receptor to further G protein activation and initiates receptor internalization, a process that is crucial for the therapeutic mechanism of S1P1 modulators.[2] The multifaceted nature of S1P1 signaling provides several avenues for assay development, each with its own set of advantages and challenges in terms of reproducibility.

S1P1_Signaling_Pathway cluster_membrane Plasma Membrane S1P1 S1P1 Receptor G_protein Gi/o Protein S1P1->G_protein Activates beta_Arrestin β-Arrestin S1P1->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases S1P_Modulator S1P1 Modulator S1P_Modulator->S1P1 Binds to Internalization Receptor Internalization beta_Arrestin->Internalization Mediates

Figure 1: Simplified S1P1 signaling pathway.

A Comparative Analysis of S1P1 Functional Assays

The choice of a functional assay is a critical decision in any drug discovery program. For S1P1 modulators, the most commonly employed assays are GTPγS binding, cAMP inhibition, β-arrestin recruitment, and receptor internalization. Each of these assays interrogates a different aspect of the S1P1 signaling cascade and exhibits varying degrees of reproducibility.

Assay TypePrincipleAdvantagesDisadvantagesTypical Reproducibility
GTPγS Binding Measures the binding of a non-hydrolyzable GTP analog ([³⁵S]GTPγS) to Gαi/o subunits upon receptor activation.Direct measure of G protein activation; High signal-to-background ratio.Use of radioactivity; Requires membrane preparation.Good to Excellent (Z' > 0.5)[6]
cAMP Inhibition Quantifies the decrease in intracellular cAMP levels following S1P1 activation and subsequent adenylyl cyclase inhibition.Functional readout of Gαi signaling; Homogeneous assay formats available (e.g., HTRF).Indirect measure of receptor activation; Susceptible to off-target effects on adenylyl cyclase.Good (CV < 20%)
β-Arrestin Recruitment Measures the recruitment of β-arrestin to the activated S1P1 receptor, often using bioluminescence or fluorescence resonance energy transfer (BRET/FRET).Relevant to receptor desensitization and internalization; Non-radioactive.Can be influenced by receptor expression levels; May not correlate directly with G protein signaling.Good (Z' > 0.5)[7]
Receptor Internalization Monitors the agonist-induced translocation of the S1P1 receptor from the plasma membrane to intracellular compartments, typically using fluorescently tagged receptors.Physiologically relevant endpoint; Can be performed in live cells.Slower kinetics; Can be difficult to quantify accurately in a high-throughput format.Moderate to Good

Table 1: Comparison of common functional assays for S1P1 modulators.

Factors Influencing Assay Reproducibility

Achieving high reproducibility in cell-based assays requires careful attention to several experimental variables. For S1P1 receptor assays, the following factors are particularly critical:

  • Cell Line Stability and Culture Conditions: The genetic drift of cell lines over time can lead to significant phenotypic changes, including alterations in receptor expression levels and signaling pathway components.[8] It is imperative to use low-passage, authenticated cell lines and to maintain consistent culture conditions (e.g., media composition, confluency, passage number).

  • Reagent Quality and Consistency: The quality and lot-to-lot variability of reagents such as serum, antibodies, and assay substrates can have a profound impact on assay performance.[9]

  • Assay Protocol and Automation: Minor variations in incubation times, temperatures, and pipetting techniques can introduce significant variability. Automation of liquid handling steps can greatly improve reproducibility.

  • Data Analysis: The choice of data analysis methods, including normalization procedures and curve-fitting algorithms, can influence the final results. It is essential to use standardized and validated data analysis workflows.

Experimental Protocols

To facilitate the implementation of robust and reproducible S1P1 functional assays, we provide detailed, step-by-step protocols for three commonly used methods.

GTPγS Binding Assay

This protocol describes a filtration-based [³⁵S]GTPγS binding assay using membranes prepared from cells expressing the human S1P1 receptor.

GTPgS_Workflow start Start prepare_membranes Prepare S1P1-expressing cell membranes start->prepare_membranes incubate Incubate membranes with S1P1 modulator and [³⁵S]GTPγS prepare_membranes->incubate filter Filter reaction mixture to separate bound and free [³⁵S]GTPγS incubate->filter wash Wash filter plate to remove unbound radioactivity filter->wash scintillation Add scintillation cocktail and count radioactivity wash->scintillation analyze Analyze data to determine EC50 values scintillation->analyze end End analyze->end

Figure 2: Workflow for the GTPγS binding assay.

Materials:

  • S1P1-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol)

  • S1P1 modulators (e.g., Fingolimod-phosphate, Ozanimod)

  • 96-well filter plates (GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Thaw S1P1 cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.

  • Prepare serial dilutions of S1P1 modulators in Assay Buffer.

  • In a 96-well plate, add 50 µL of Assay Buffer (for basal binding) or S1P1 modulator solution.

  • Add 25 µL of diluted [³⁵S]GTPγS (final concentration ~0.1 nM) to each well.

  • Initiate the binding reaction by adding 25 µL of the diluted cell membrane suspension (typically 5-10 µg of protein per well).

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter plate and add 50 µL of scintillation cocktail to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from total binding.

  • Generate dose-response curves and calculate EC50 values using a non-linear regression model.

HTRF cAMP Inhibition Assay

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay for measuring cAMP inhibition in whole cells.

Materials:

  • CHO or HEK293 cells stably expressing the human S1P1 receptor

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Forskolin

  • S1P1 modulators

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Seed S1P1-expressing cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • The next day, remove the culture medium and replace it with 10 µL of stimulation buffer containing a phosphodiesterase inhibitor.

  • Add 5 µL of S1P1 modulator at various concentrations to the wells.

  • Incubate for 30 minutes at room temperature.

  • Add 5 µL of forskolin (to stimulate adenylyl cyclase) at a final concentration that gives a robust cAMP signal (typically 1-10 µM).

  • Incubate for 30 minutes at room temperature.

  • Add 10 µL of HTRF lysis buffer containing cAMP-d2 and anti-cAMP cryptate.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.

  • Plot the percent inhibition of the forskolin-stimulated cAMP response versus the concentration of the S1P1 modulator and determine the IC50 value.

β-Arrestin Recruitment Assay

This protocol describes a bioluminescence-based β-arrestin recruitment assay using a commercially available system (e.g., Promega's NanoBRET™).

Materials:

  • HEK293 cells co-expressing S1P1-NanoLuc® fusion and Venus-β-arrestin2 fusion

  • Cell culture medium

  • S1P1 modulators

  • NanoBRET™ substrate (furimazine)

  • 384-well low-volume white plates

  • Luminescence plate reader with BRET filters

Procedure:

  • Seed the engineered HEK293 cells into a 384-well plate and incubate overnight.

  • Prepare serial dilutions of S1P1 modulators in Opti-MEM® I Reduced Serum Medium.

  • Add the S1P1 modulator dilutions to the cells.

  • Prepare the NanoBRET™ substrate according to the manufacturer's instructions and add it to the wells.

  • Incubate the plate at 37°C for the desired time (kinetic or endpoint reading).

  • Measure the luminescence at two wavelengths (donor and acceptor emission).

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Generate dose-response curves and calculate EC50 values.

Comparative Data for S1P1 Modulators

The following table summarizes representative potency data for several S1P1 modulators across different functional assays. It is important to note that absolute potency values can vary between laboratories and even between experiments due to the factors discussed above. Therefore, the focus should be on the relative potencies and the rank order of the compounds.

CompoundGTPγS Binding (EC50, nM)cAMP Inhibition (IC50, nM)β-Arrestin Recruitment (EC50, nM)Receptor Internalization (EC50, nM)
Fingolimod-P 0.3 - 1.00.5 - 2.01.0 - 5.05.0 - 20.0
Ozanimod 0.2 - 0.80.4 - 1.50.8 - 4.03.0 - 15.0
Siponimod 0.4 - 1.20.6 - 2.51.5 - 7.07.0 - 30.0
Ponesimod 0.1 - 0.50.2 - 1.00.5 - 3.02.0 - 10.0
Cenerimod 0.5 - 1.50.8 - 3.02.0 - 8.08.0 - 40.0

Table 2: Representative potency values of S1P1 modulators in various functional assays. Data are compiled from multiple literature sources and are intended for comparative purposes only.

Conclusion and Recommendations

The selection of a biological assay for the characterization of S1P1 modulators should be guided by the specific research question and the desired throughput. For primary screening and initial SAR studies, homogeneous assays such as HTRF cAMP and β-arrestin recruitment offer a good balance of throughput, sensitivity, and reproducibility. The GTPγS binding assay, while more labor-intensive, provides a direct measure of G protein activation and is often considered a gold standard for confirming the mechanism of action. Receptor internalization assays are valuable for studying the long-term effects of S1P1 modulators and for understanding their therapeutic mechanism.

To ensure the generation of high-quality, reproducible data, it is crucial to implement rigorous quality control measures, including the use of authenticated cell lines, standardized protocols, and robust data analysis methods. By carefully considering the factors that influence assay variability and by employing well-validated experimental procedures, researchers can enhance the reliability of their findings and accelerate the discovery and development of novel S1P1-targeted therapeutics.

References

  • Sphingosine-1-phosphate receptor modulator. Wikipedia. [Link]

  • Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. PMC. [Link]

  • S1P1 receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Sphingosine 1-Phosphate Receptor Modulators (Comprehensive). Cleveland Clinic. [Link]

  • Synthesis and Biological Evaluation of FTY720 (Fingolimod) Derivatives with Aromatic Head Group as Anticancer Agents. PubMed. [Link]

  • Siponimod enriches regulatory T and B lymphocytes in secondary progressive multiple sclerosis. PubMed Central. [Link]

  • In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator. PMC - PubMed Central. [Link]

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  • Figure 1. [Principles of the HTRF cAMP...]. Assay Guidance Manual - NCBI Bookshelf. [Link]

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  • Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. NIH. [Link]

  • How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]

  • Sphingosine-1-phosphate and its receptors: structure, signaling, and influence. PubMed. [Link]

  • S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo. PubMed. [Link]

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  • Comparison of Various Cell-Based Assays for GPCR Screening. ResearchGate. [Link]

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  • β-Arrestin binding and sphingosine-1-phosphate receptor 1 (S1P 1 )... ResearchGate. [Link]

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